molecular formula C8H9NO3 B051756 2-Amino-6-methoxybenzoic acid CAS No. 53600-33-2

2-Amino-6-methoxybenzoic acid

Cat. No.: B051756
CAS No.: 53600-33-2
M. Wt: 167.16 g/mol
InChI Key: DYZDIWNRWSNVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methoxybenzoic acid is a valuable multifunctional benzoic acid derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates both an electron-donating methoxy group and an ortho-positioned amino group, which significantly influences its reactivity and chelating properties. This compound is predominantly utilized as a privileged building block for the synthesis of complex heterocyclic systems, particularly quinazoline and quinazolinone scaffolds, which are core structures in numerous pharmacologically active compounds. Researchers leverage its bifunctional nature to develop novel ligands for metal-organic frameworks (MOFs) and catalysts, exploiting its ability to coordinate with various metal ions. In drug discovery, it is a critical precursor in the exploration of new therapeutic agents, including kinase inhibitors, antifolates, and compounds with potential anticancer and antimicrobial activities. The presence of the ortho-amino group facilitates ring-closure reactions, making it an indispensable starting material for constructing fused nitrogen-containing heterocycles with high structural diversity and complexity. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZDIWNRWSNVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370688
Record name 2-Amino-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53600-33-2
Record name 2-Amino-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Amino-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid, also known as 6-methoxyanthranilic acid, is a substituted anthranilic acid derivative. Its molecular structure, featuring a carboxylic acid, an amino group, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its fundamental properties, including chemical and physical characteristics, spectroscopic data, a detailed synthesis protocol, and an exploration of its role in biological contexts.

Chemical and Physical Properties

This compound is a white to light yellow or light orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 53600-33-2[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
IUPAC Name This compound[2]
Synonyms 6-Methoxyanthranilic acid, 6-Amino-o-anisic acid[1]
Melting Point 86-90 °C[1]
Boiling Point 341.5 °C at 760 mmHg
Density 1.303 g/cm³
Appearance White to Light yellow to Light orange powder to crystal[1]

Structural Diagram:

synthesis_pathway cluster_step1 Oxidation cluster_step2 Esterification cluster_step3 Nucleophilic Substitution cluster_step4 Reduction cluster_step5 Hydrolysis A 2,6-Dinitrotoluene B 2,6-Dinitrobenzoic acid A->B Na2Cr2O7, H2SO4 C Methyl 2,6-dinitrobenzoate B->C (CH3)2SO4, NaHCO3 D Methyl 2-methoxy-6-nitrobenzoate C->D NaOCH3, CH3OH E Methyl 2-amino-6-methoxybenzoate D->E H2, Pd/C F This compound E->F NaOH(aq), then H+ recrystallization_workflow start Crude 2-Amino-6- methoxybenzoic acid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature dissolve->cool No impurities hot_filtration->cool Yes ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure 2-Amino-6- methoxybenzoic acid dry->end biological_relevance A This compound B Tasquinimod (Anti-cancer agent) A->B Synthetic Precursor C HDAC4 (Histone Deacetylase 4) B->C Inhibits D Inhibition of Angiogenesis and Immunomodulation B->D Leads to E Cancer Cell Survival C->E Promotes

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Amino-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid, also known as 6-methoxyanthranilic acid, is a substituted aromatic carboxylic acid. Its molecular structure, characterized by the presence of an amino group, a methoxy group, and a carboxylic acid group on a benzene ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, bonding, and spectroscopic properties, along with relevant experimental protocols. This compound is a key intermediate in the synthesis of Tasquinimod, an investigational drug for the treatment of prostate cancer.[1]

Chemical Structure and Identifiers

The systematic IUPAC name for this compound is this compound.[2] Key chemical identifiers are summarized in the table below for easy reference.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 53600-33-2[2]
Molecular Formula C8H9NO3[2]
Molecular Weight 167.16 g/mol [2]
SMILES COC1=CC=CC(=C1C(=O)O)N[2]
InChI InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11)[2]
InChIKey DYZDIWNRWSNVPT-UHFFFAOYSA-N[2]

Chemical Structure Diagram:

G A Sample Preparation (Dissolve in deuterated solvent) B NMR Spectrometer (e.g., 400 MHz) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Coupling) E->F G Structure Confirmation F->G G A This compound B Chemical Synthesis A->B Intermediate C Tasquinimod B->C D S100A9 Protein C->D Binds to E Inhibition of S100A9 function D->E F Downregulation of pro-tumorigenic pathways E->F

References

Spectroscopic Analysis of 2-Amino-6-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift and fragmentation principles and provide a reference for the characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4t1HAr-H (C4-H)
~6.4 - 6.6d1HAr-H (C3-H or C5-H)
~6.3 - 6.5d1HAr-H (C5-H or C3-H)
~4.5 - 6.0br s2H-NH₂
~3.8s3H-OCH₃
~10.0 - 12.0br s1H-COOH

Solvent: DMSO-d₆. The chemical shifts of the -NH₂ and -COOH protons are concentration and temperature dependent and may exchange with deuterium in deuterated solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~168 - 172-COOH
~160 - 163C-O (C6)
~150 - 153C-N (C2)
~132 - 135Ar-CH (C4)
~110 - 113Ar-C (C1)
~105 - 108Ar-CH (C5)
~98 - 102Ar-CH (C3)
~55 - 58-OCH₃

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityDescription
3400 - 3300MediumN-H stretch (asymmetric and symmetric)
3300 - 2500BroadO-H stretch (Carboxylic acid)
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-OCH₃)
1710 - 1680StrongC=O stretch (Carboxylic acid)
~1620StrongN-H bend
1600, 1480Medium-StrongAromatic C=C stretch
~1250StrongAsymmetric C-O-C stretch (Aryl ether)
~1030MediumSymmetric C-O-C stretch (Aryl ether)

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
167High[M]⁺ (Molecular Ion)
150Moderate[M - OH]⁺
149Moderate[M - H₂O]⁺
139High[M - CO]⁺ or [M - C₂H₄]⁺ from methoxy
122High[M - COOH]⁺
108Moderate[M - COOH - CH₂]⁺
94Moderate[C₆H₆O]⁺
77Moderate[C₆H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The solution should be homogenous.

  • Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum (of air or the clean ATR crystal) is recorded. The sample spectrum is then collected, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the ion source. For a volatile compound like this, direct insertion probe or gas chromatography (GC) can be used.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups ID (e.g., -COOH, -NH₂, C-O) IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Formula (m/z & Fragmentation) MS->MS_Data Structure Verified Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to 2-Amino-6-methoxybenzoic Acid (CAS: 53600-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-methoxybenzoic acid, a versatile building block in organic synthesis and a key intermediate in the development of pharmaceuticals. This document details its physicochemical properties, spectroscopic profile, synthesis, and reactivity, with a special focus on its application in the synthesis of the anti-cancer agent Tasquinimod and its role as a benzyne precursor.

Core Physicochemical and Spectroscopic Data

This compound, also known as 6-methoxyanthranilic acid, is a substituted aromatic carboxylic acid. Its unique substitution pattern makes it a valuable reagent in various chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
CAS Number 53600-33-2[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
IUPAC Name This compound[1]
Appearance White to light yellow to light orange powder/crystal
Melting Point 86-90 °C
Boiling Point 341.5 °C (Predicted)
Solubility Soluble in various organic solvents.
Spectroscopic Profile

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are available through databases, the following tables provide an expected profile based on its structure and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.2-7.4tAromatic H (at C4)
~6.3-6.5dAromatic H (at C3)
~6.1-6.3dAromatic H (at C5)
~5.0-6.0br s-NH₂
~3.8s-OCH₃
~11.0-12.0br s-COOH

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~168-170C=O (Carboxylic Acid)
~158-160C-OCH₃
~150-152C-NH₂
~132-134Aromatic CH (at C4)
~110-112C-COOH
~105-107Aromatic CH (at C5)
~98-100Aromatic CH (at C3)
~55-57-OCH₃

Solvent: DMSO-d₆

FTIR (Fourier-Transform Infrared) Spectroscopy Data (Characteristic Absorptions)

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretch (Amine)
3300-2500O-H stretch (Carboxylic Acid)
~3000C-H stretch (Aromatic)
~2950C-H stretch (Methyl)
1720-1680C=O stretch (Carboxylic Acid)
1620-1580N-H bend (Amine) & C=C stretch (Aromatic)
1300-1200C-N stretch (Aromatic Amine)
1250-1000C-O stretch (Ether and Carboxylic Acid)

Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/zProposed Fragment
167[M]⁺ (Molecular Ion)
150[M - OH]⁺
149[M - H₂O]⁺
122[M - COOH]⁺
107[M - COOH - CH₃]⁺

Synthesis and Purification

Proposed Experimental Synthesis Protocol

This hypothetical protocol is based on the synthesis of similar substituted benzoic acids and is provided as a guideline for researchers.

Step 1: Nitration of a Suitable Precursor (e.g., 2-Hydroxybenzoic Acid)

  • To a stirred solution of 2-hydroxybenzoic acid in concentrated sulfuric acid, cooled to 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto ice and collect the precipitated dinitro product by filtration. Wash with cold water until the filtrate is neutral.

Step 2: Methylation of the Hydroxyl Group

  • Dissolve the dinitro-hydroxybenzoic acid in a suitable solvent such as acetone or DMF.

  • Add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

Step 3: Selective Reduction of one Nitro Group

  • Dissolve the dinitro-methoxybenzoic acid in a solvent like ethanol or acetic acid.

  • Use a selective reducing agent, such as sodium sulfide or ammonium polysulfide, to reduce one of the nitro groups to an amine. This step requires careful control of stoichiometry and reaction conditions to achieve selectivity.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

Step 4: Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water or ethyl acetate/hexane mixture).

  • If colored impurities are present, treat the hot solution with activated charcoal and filter through celite.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G 2-Hydroxybenzoic Acid 2-Hydroxybenzoic Acid Dinitro-hydroxybenzoic Acid Dinitro-hydroxybenzoic Acid 2-Hydroxybenzoic Acid->Dinitro-hydroxybenzoic Acid Nitration (HNO₃, H₂SO₄) Dinitro-methoxybenzoic Acid Dinitro-methoxybenzoic Acid Dinitro-hydroxybenzoic Acid->Dinitro-methoxybenzoic Acid Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) This compound This compound Dinitro-methoxybenzoic Acid->this compound Selective Reduction (e.g., Na₂S) G cluster_0 Benzyne Generation cluster_1 Trapping Reaction This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization (e.g., i-AmONO) 3-Methoxybenzyne 3-Methoxybenzyne Diazonium Salt->3-Methoxybenzyne Decomposition (-N₂, -CO₂) Cycloadduct/Substituted Aromatic Cycloadduct/Substituted Aromatic 3-Methoxybenzyne->Cycloadduct/Substituted Aromatic [4+2] Cycloaddition or Nucleophilic Attack Dienophile/Nucleophile Dienophile/Nucleophile Dienophile/Nucleophile->Cycloadduct/Substituted Aromatic G Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 TLR4_RAGE TLR4 / RAGE S100A9->TLR4_RAGE Binds to MDSC_Recruitment MDSC Recruitment & Activation TLR4_RAGE->MDSC_Recruitment Activates Immunosuppression Immunosuppression MDSC_Recruitment->Immunosuppression Angiogenesis Angiogenesis MDSC_Recruitment->Angiogenesis Tumor_Growth Tumor Growth Immunosuppression->Tumor_Growth Angiogenesis->Tumor_Growth G Tasquinimod Tasquinimod HDAC4 HDAC4 Tasquinimod->HDAC4 Allosteric Inhibition NCoR_HDAC3 N-CoR / HDAC3 Complex HDAC4->NCoR_HDAC3 Association Deacetylation Deacetylation NCoR_HDAC3->Deacetylation Mediates HIF1a HIF-1α HIF1a->Deacetylation Histones Histones Histones->Deacetylation Hypoxic_Response Hypoxic Stress Response Gene Transcription Deacetylation->Hypoxic_Response Angiogenesis Angiogenesis & Cell Survival Hypoxic_Response->Angiogenesis

References

Synonyms for 2-Amino-6-methoxybenzoic acid (6-Methoxyanthranilic acid, 6-Amino-o-anisic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-methoxybenzoic acid, also known by its common synonyms, 6-Methoxyanthranilic acid and 6-Amino-o-anisic acid. This document consolidates critical information on its chemical identity, properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its unique structure, featuring an amino group and a methoxy group on the benzoic acid backbone, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below for easy reference and cross-database verification.

Identifier TypeValue
IUPAC Name This compound[1]
Synonyms 6-Methoxyanthranilic acid, 6-Amino-o-anisic acid[2][3]
CAS Number 53600-33-2[1][2][3]
Molecular Formula C₈H₉NO₃[1][3]
Molecular Weight 167.16 g/mol [1][3]
InChI InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11)[1]
InChIKey DYZDIWNRWSNVPT-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC(=C1C(=O)O)N[1]
PubChem CID 2735357[1]
MDL Number MFCD01941328[3]
EC Number 671-443-0[1]
Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Appearance White to light yellow to light orange powder/crystal[2][3]
Melting Point 86-90 °C[2][3]
Purity (by HPLC) >98.0%[2][3]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[3]

Experimental Protocols

This section details a verified synthesis protocol for 6-Methoxyanthranilic acid and provides a representative analytical method for its characterization.

Synthesis of 6-Methoxyanthranilic Acid

The following is a three-step synthesis protocol adapted from a peer-reviewed publication. The overall workflow is depicted in the diagram below.

Synthesis_Workflow A 2,6-Dinitrobenzoic acid B Methyl 2,6-dinitrobenzoate A->B (CH₃)₂SO₄, NaHCO₃, Acetone, reflux C Methyl 2-methoxy-6-nitrobenzoate B->C NaOCH₃, CH₃OH, reflux D Methyl 2-amino-6-methoxybenzoate C->D H₂, Pd/C E This compound (6-Methoxyanthranilic acid) D->E NaOH (aq), reflux

Caption: Synthetic workflow for this compound.

Step 1: Methyl 2,6-dinitrobenzoate Synthesis

  • In a round-bottom flask, dissolve 30 g (0.14 mol) of 2,6-dinitrobenzoic acid in 500 mL of dry acetone.

  • Add 13.5 mL (0.14 mol) of dimethyl sulfate and 15 g (0.18 mol) of sodium hydrogen carbonate.

  • Heat the mixture under reflux for 30 hours.

  • After cooling, filter the mixture and dilute the filtrate with 700 mL of water to precipitate the product.

  • Collect the resulting fine buff-colored needles by filtration. The typical yield is approximately 29 g (90%).

  • For further purification, recrystallize the solid from aqueous ethanol to obtain yellow needles.

Step 2: Methyl 2-methoxy-6-nitrobenzoate Synthesis

  • Dissolve 31 g (0.14 mol) of the methyl 2,6-dinitrobenzoate from Step 1 in 600 mL of absolute methanol containing 14.6 g (0.27 mol) of commercial sodium methoxide.

  • Heat the solution under reflux for 11 hours.

  • Remove the bulk of the solvent under reduced pressure.

  • Dilute the residue with 400 mL of water and extract with ether (4 x 150 mL).

  • Wash the combined ethereal extracts with water until the aqueous phase is colorless.

  • Dry the ethereal solution, remove the solvent, and crystallize the ester from ethanol to yield pale yellow needles. The typical yield is approximately 21 g (73%).

Step 3: this compound Synthesis

  • The methyl 2-methoxy-6-nitrobenzoate is hydrogenated using a Palladium on carbon (Pd/C) catalyst to yield Methyl 2-amino-6-methoxybenzoate.

  • The resulting dark oil is immediately refluxed with 250 mL of 5% aqueous sodium hydroxide until a clear solution is obtained.

  • Cool the resulting solution and extract once with 30 mL of ether.

  • Carefully acidify the aqueous phase to a pH of 4 with 5% sulfuric acid.

  • The precipitate of this compound is then washed with cold water and dried. The typical yield for this step is approximately 11 g (70%).

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the analysis of this compound is provided below. This method can be adapted and validated for quality control and research purposes.

ParameterCondition
Instrumentation HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile) can be used.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Standard Preparation Prepare a stock solution of 1 mg/mL in methanol and dilute to create calibration standards.
Sample Preparation Dissolve the sample in the mobile phase to a concentration within the calibration range.

Application in Drug Development: Synthesis of Tasquinimod

This compound is a key starting material in the synthesis of Tasquinimod, an investigational drug for the treatment of prostate cancer.[3] Tasquinimod has been shown to exhibit anti-angiogenic and anti-tumorigenic properties.

Role in Tasquinimod Synthesis

The synthesis of Tasquinimod involves a multi-step process where this compound serves as a foundational scaffold. The amino and carboxylic acid functionalities of the molecule are strategically utilized to build the final quinoline-3-carboxamide structure of Tasquinimod.

Tasquinimod's Mechanism of Action and the HDAC4 Signaling Pathway

Tasquinimod's mechanism of action is multifaceted, but one of its key targets is Histone Deacetylase 4 (HDAC4).[4] It acts as an allosteric modulator of HDAC4, preventing its interaction with the N-CoR/HDAC3 complex. This inhibition leads to a decrease in the deacetylation of histone and non-histone proteins, including the hypoxia-inducible factor-1α (HIF-1α). The subsequent disruption of HIF-1α signaling is a crucial component of Tasquinimod's anti-angiogenic effects.

HDAC4_Signaling cluster_0 Normal Hypoxic Response cluster_1 Tasquinimod Intervention Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Deacetylation Deacetylation HIF1a->Deacetylation HDAC4 HDAC4 NCoR_HDAC3 N-CoR/HDAC3 Complex HDAC4->NCoR_HDAC3 forms complex with Blocked_Complex HDAC4 - N-CoR/HDAC3 Complex Formation Blocked NCoR_HDAC3->Deacetylation catalyzes Angiogenesis Angiogenesis & Tumor Survival Deacetylation->Angiogenesis promotes Tasquinimod Tasquinimod Tasquinimod->HDAC4 binds to Inhibited_Deacetylation Deacetylation Inhibited Blocked_Complex->Inhibited_Deacetylation prevents Inhibited_Angiogenesis Angiogenesis & Tumor Survival Inhibited Inhibited_Deacetylation->Inhibited_Angiogenesis leads to

Caption: Tasquinimod's inhibitory effect on the HDAC4 signaling pathway.

This guide provides essential technical information on this compound for researchers and professionals in the field of drug development. The detailed data on its synonyms, properties, synthesis, and analytical methods, along with its application in the synthesis of a promising anti-cancer therapeutic, underscores its significance in medicinal chemistry.

References

Physical properties of 2-Amino-6-methoxybenzoic acid (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-methoxybenzoic acid, a key intermediate in various synthetic applications, including the preparation of pharmacologically active molecules. This document collates available data on its melting point and solubility, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical Properties

This compound, also known as 6-Methoxyanthranilic acid, presents as a white to light yellow or light orange powder or crystalline solid.[1][2]

Melting Point

The melting point of this compound has been reported by several suppliers. The values are generally in the range of 85-90°C, with some sources indicating decomposition at higher temperatures. A summary of the reported data is presented in Table 1.

Melting Point (°C)Purity/MethodSource
86.0 to 90.0>98.0% (T)(HPLC)TCI Chemicals[1][2]
>85 (decomposition)Not specifiedChemicalBook[3][4]
Solubility

Quantitative solubility data for this compound in various solvents is not extensively available in published literature. A safety data sheet qualitatively describes the compound as "soluble" in water, but does not provide specific quantitative values.[5] For a structurally similar compound, 2-Amino-6-methylbenzoic acid, a high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL has been reported, suggesting that this compound may also exhibit good solubility in polar aprotic solvents.[6]

Due to the lack of specific quantitative data, experimental determination using the protocols outlined below is recommended for any research or development application where solubility is a critical parameter.

Experimental Protocols

The following are standard methodologies for the determination of the physical properties discussed.

Melting Point Determination (Capillary Method)

A common and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique.

Apparatus:

  • Melting point apparatus

  • Sealed capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Approximate Determination: The sample is heated at a rapid rate to obtain an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated at a slow, controlled rate (1-2°C per minute) as the temperature approaches the previously determined approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated in a thermostatically controlled shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the excess solid from the solution.

  • Sample Collection: An aliquot of the clear supernatant is carefully withdrawn.

  • Filtration: The collected sample is immediately filtered through a syringe filter to remove any undissolved microparticles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry against a calibration curve of known standards. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow: Synthesis of this compound

While specific detailed synthesis protocols for this compound are proprietary or not widely published, a logical synthetic route can be inferred from standard organic chemistry transformations. A plausible approach involves the reduction of a corresponding nitro-substituted benzoic acid. The following diagram illustrates this conceptual workflow.

SynthesisWorkflow start 2-Methoxy-6-nitrobenzoic Acid process Reduction of Nitro Group start->process Reacts with reagent Reducing Agent (e.g., H₂, Pd/C or Sn/HCl) reagent->process In the presence of product 2-Amino-6-methoxybenzoic Acid process->product Yields

Caption: Conceptual workflow for the synthesis of this compound.

References

Theoretical Exploration of 2-Amino-6-methoxybenzoic Acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxybenzoic acid, a substituted anthranilic acid derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the amino, methoxy, and carboxylic acid functional groups, warrant a detailed theoretical investigation to unlock its full potential. This technical guide provides a comprehensive overview of the theoretical studies on this compound, synthesizing methodologies from computational analyses of structurally related compounds. This document outlines the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and electronic property elucidation, alongside molecular docking simulations to predict potential biological interactions. Detailed experimental and computational protocols are provided, and key data are summarized in structured tables for clarity. Visualizations of computational workflows and potential molecular interactions are presented using Graphviz diagrams to facilitate a deeper understanding of the underlying theoretical principles.

Introduction

Substituted benzoic acids and anilines are fundamental building blocks in the development of pharmaceuticals and functional materials. The specific substitution pattern in this compound, with an electron-donating amino group and a methoxy group ortho to the carboxylic acid, suggests complex intramolecular interactions that can significantly influence its chemical reactivity, binding affinity to biological targets, and spectroscopic signatures. Theoretical and computational chemistry offer powerful tools to investigate these properties at the molecular level, providing insights that can guide experimental design and accelerate the discovery process.

This guide details the standard computational methodologies applied to molecules of this class, including quantum chemical calculations and molecular docking studies. By examining the optimized molecular structure, vibrational modes, electronic frontier orbitals, and potential binding interactions, a comprehensive theoretical profile of this compound is constructed.

Molecular Geometry Optimization

The first step in any theoretical characterization is the determination of the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

Experimental Protocol: Geometry Optimization
  • Software: Gaussian 09 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with a selected functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules as it incorporates both exchange and correlation effects.[1]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a flexible description of the electron distribution by including polarization functions on heavy atoms (d) and hydrogen atoms (p) as well as diffuse functions (++).[2]

  • Procedure: The initial structure of this compound is built using a molecular editor. This structure is then submitted to the quantum chemistry software for geometry optimization. The calculation is considered converged when the forces on the atoms are negligible, and the geometry corresponds to a local minimum on the potential energy surface. This is confirmed by a subsequent frequency calculation, which should yield no imaginary frequencies.[1]

Data Presentation: Optimized Geometrical Parameters

The following table presents representative optimized geometrical parameters (bond lengths and bond angles) for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation. These values are based on typical bond lengths and angles for similar substituted benzoic acids and anilines.

ParameterBond/AnglePredicted Value
Bond Lengths C-COOH~1.49 Å
C=O~1.22 Å
C-OH~1.35 Å
C-NH2~1.39 Å
C-OCH3~1.37 Å
Bond Angles C-C-COOH~120°
O=C-OH~123°
C-C-NH2~121°
C-C-OCH3~118°

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can help in the assignment of experimental spectra.

Experimental Protocol: Vibrational Frequency Calculation
  • Software: Gaussian 09 or a comparable program.

  • Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set, performed on the optimized geometry.[3]

  • Procedure: A frequency calculation is performed on the previously optimized structure. The output provides the vibrational frequencies and their corresponding infrared and Raman intensities. It is common practice to scale the calculated frequencies by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set imperfections.[3] The assignments of vibrational modes are often performed using Potential Energy Distribution (PED) analysis with software like VEDA 4.[2]

Data Presentation: Key Vibrational Frequencies

This table summarizes the predicted key vibrational frequencies for this compound.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~3500 - 3300
N-H StretchAmino Group~3400 - 3200
C-H StretchAromatic/Methyl~3100 - 2900
C=O StretchCarboxylic Acid~1720 - 1680
C=C StretchAromatic Ring~1600 - 1450
C-O StretchMethoxy/Carboxylic Acid~1300 - 1200

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by the distribution of its electrons. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding this.

Experimental Protocol: Electronic Property Calculation
  • Software: Gaussian 09 or similar.

  • Method: The analysis is performed on the optimized geometry using the same DFT level of theory (B3LYP/6-311++G(d,p)). Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra.[4]

  • Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[4] The Molecular Electrostatic Potential (MEP) surface is also calculated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Data Presentation: Electronic Properties

The following table presents the expected electronic properties for this compound.

PropertyPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -0.8 eV
HOMO-LUMO Gap (ΔE)~ 4.7 eV
Dipole Moment~ 2.5 - 3.5 Debye

Visualization: Computational Workflow

computational_workflow cluster_input Input cluster_dft DFT Calculations (e.g., Gaussian 09) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Reactivity Analysis (FMO, MEP) electronic_prop->reactivity

Caption: Workflow for DFT analysis of this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking
  • Software: AutoDock, PyRx, or similar molecular docking software.[5][6]

  • Preparation of Ligand: The 3D structure of this compound, optimized by DFT, is prepared by adding hydrogen atoms and assigning partial charges.

  • Preparation of Receptor: A protein target of interest is selected (e.g., a kinase or receptor). The crystal structure is typically obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are usually removed, and polar hydrogens are added.

  • Docking Simulation: A grid box is defined around the active site of the receptor. The docking algorithm then explores various conformations and orientations of the ligand within this grid box, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[6][7] The pose with the lowest binding energy is generally considered the most favorable.

  • Analysis: The resulting ligand-receptor complex is visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Data Presentation: Hypothetical Docking Results

This table shows hypothetical docking results of this compound with a generic protein kinase active site.

ParameterValue
Binding Affinity (kcal/mol) -7.0 to -9.0
Key Interacting Residues Lysine, Aspartate, Leucine
Types of Interactions Hydrogen bonds with the carboxylic acid and amino groups; hydrophobic interactions with the benzene ring.

Visualization: Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response Ligand 2-Amino-6- methoxybenzoic acid Ligand->Kinase Inhibits

Caption: Inhibition of a protein kinase by this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging established computational methodologies such as Density Functional Theory and molecular docking, it is possible to generate detailed insights into the structural, vibrational, and electronic properties of this molecule, as well as its potential for biological activity. The data and protocols presented herein, synthesized from studies on analogous compounds, provide a robust starting point for researchers and scientists in drug development and materials science to further explore and utilize the unique characteristics of this compound. These theoretical predictions can effectively guide future experimental work, leading to a more efficient and targeted discovery process.

References

Potential Research Applications of 2-Amino-6-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid, a substituted anthranilic acid derivative, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including an aromatic ring, a carboxylic acid group, an amino group, and a methoxy substituent, provide multiple points for chemical modification, enabling the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential research applications of this compound, focusing on its role as a key building block in the development of therapeutics for cancer, inflammatory disorders, and neurological diseases. We will delve into the synthesis of notable derivatives, their mechanisms of action, and relevant experimental data.

Core Properties of this compound

A solid understanding of the physicochemical properties of this compound is fundamental for its application in chemical synthesis.

PropertyValueReference
CAS Number 53600-33-2[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to light yellow powder
Melting Point >85 °C (decomposes)
Solubility Soluble in various organic solvents
IUPAC Name This compound[1]
Synonyms 6-Methoxyanthranilic acid, 6-Amino-o-anisic acid[1]

Application in Oncology: The Synthesis of Tasquinimod

This compound is a crucial starting material for the synthesis of Tasquinimod, a second-generation quinoline-3-carboxamide with potent anti-angiogenic and immunomodulatory properties investigated for the treatment of prostate cancer.

Synthesis of Tasquinimod: An Overview

The synthesis of Tasquinimod from this compound involves a multi-step process. While specific proprietary methods may vary, a general synthetic route can be outlined as follows:

  • Amide Formation: this compound is first reacted with an appropriate aniline derivative to form an amide bond.

  • Cyclization: The resulting intermediate undergoes a cyclization reaction to form the quinoline core structure.

  • Functional Group Modification: Subsequent steps involve the modification of functional groups to yield the final Tasquinimod molecule.

Mechanism of Action of Tasquinimod

Tasquinimod exerts its anti-cancer effects through a dual mechanism of action, targeting both the tumor microenvironment and the immune system.

  • Allosteric Inhibition of HDAC4: Tasquinimod binds to the regulatory zinc-binding domain of histone deacetylase 4 (HDAC4), an enzyme implicated in tumor progression and angiogenesis. This allosteric binding locks HDAC4 in an inactive conformation, preventing the deacetylation of its target proteins, including hypoxia-inducible factor 1-alpha (HIF-1α). The subsequent stabilization of HIF-1α under hypoxic conditions is a key driver of angiogenesis. By inhibiting HDAC4, Tasquinimod disrupts this pathway, leading to a reduction in tumor vascularization.

  • Modulation of Myeloid-Derived Suppressor Cells (MDSCs) via S100A9: Tasquinimod also binds to the S100A9 protein, a calcium-binding protein highly expressed in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). S100A9 plays a critical role in the recruitment and immunosuppressive function of these cells within the tumor microenvironment. By targeting S100A9, Tasquinimod interferes with the signaling pathways that promote the accumulation and activity of MDSCs and TAMs, thereby relieving immunosuppression and allowing for a more effective anti-tumor immune response.

Signaling Pathway Diagrams

HDAC4_Pathway Tasquinimod Tasquinimod HDAC4 HDAC4 Tasquinimod->HDAC4 NCoR_HDAC3 N-CoR/HDAC3 Complex HDAC4->NCoR_HDAC3 recruits HIF1a HIF-1α NCoR_HDAC3->HIF1a deacetylates Histones Histones NCoR_HDAC3->Histones deacetylates Angiogenesis Angiogenesis HIF1a->Angiogenesis promotes Histones->Angiogenesis regulates gene expression for S100A9_Pathway Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 inhibits MDSC Myeloid-Derived Suppressor Cells (MDSCs) S100A9->MDSC promotes recruitment & function TAM Tumor-Associated Macrophages (TAMs) S100A9->TAM promotes recruitment & function Immunosuppression Immunosuppression MDSC->Immunosuppression contributes to TAM->Immunosuppression contributes to TumorGrowth Tumor Growth & Metastasis Immunosuppression->TumorGrowth enables

References

2-Amino-6-methoxybenzoic Acid: A Comprehensive Technical Guide to its Use as a Benzyne Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-amino-6-methoxybenzoic acid as a stable and versatile precursor for the in-situ generation of 3-methoxybenzyne. It details the underlying chemical principles, experimental protocols for benzyne formation and subsequent trapping reactions, and quantitative data to support the synthetic utility of this methodology. This document is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical guidance for the application of this compound in the construction of complex aromatic systems.

Introduction

Benzyne and its derivatives are highly reactive intermediates that have proven to be powerful tools in organic synthesis, enabling the rapid construction of complex carbocyclic and heterocyclic frameworks. Among the various methods for generating these fleeting species, the diazotization of anthranilic acid derivatives stands out as a mild and efficient approach. This compound, also known as 6-methoxyanthranilic acid, serves as an excellent precursor for the generation of 3-methoxybenzyne, a synthetically useful aryne.

The presence of the methoxy group in the benzyne intermediate can influence its reactivity and regioselectivity in subsequent trapping reactions, offering opportunities for the synthesis of specifically functionalized aromatic compounds. This guide will focus on the practical aspects of using this compound as a benzyne precursor, providing detailed experimental procedures and a summary of its applications in cycloaddition reactions.

The Core Principle: From Anthranilic Acid to Benzyne

The generation of benzyne from this compound proceeds through a two-step sequence initiated by diazotization of the primary aromatic amine.

Step 1: Diazotization. The primary amino group of this compound is converted into a diazonium salt upon treatment with a diazotizing agent, typically an alkyl nitrite such as isoamyl nitrite, in an aprotic organic solvent. This reaction is generally carried out at low temperatures to ensure the stability of the resulting diazonium species.

Step 2: Decomposition. The intermediate benzenediazonium-2-carboxylate is unstable and readily undergoes decomposition, losing molecular nitrogen (N₂) and carbon dioxide (CO₂) to generate the highly reactive 3-methoxybenzyne intermediate. This decomposition is often spontaneous under the reaction conditions.

The in-situ generated 3-methoxybenzyne is a potent electrophile and dienophile and will rapidly react with a variety of trapping agents present in the reaction mixture.

Quantitative Data: Trapping of 3-Methoxybenzyne

The synthetic utility of this compound as a benzyne precursor is demonstrated by the efficient trapping of the in-situ generated 3-methoxybenzyne with various dienes. The following table summarizes representative examples with their corresponding reaction conditions and yields.

Trapping AgentProductReaction ConditionsYield (%)Reference
Anthracene1-MethoxytriptyceneIsoamyl nitrite, 1,2-dimethoxyethane, reflux59[1]
Furan1-Methoxy-1,4-dihydronaphthalene-1,4-endoxideIsoamyl nitrite, dichloromethane, room temperatureNot specified
Tetraphenylcyclopentadienone1-Methoxy-2,3,4,5-tetraphenylbenzeneIsoamyl nitrite, toluene, refluxNot specified

Experimental Protocols

The following protocols provide detailed methodologies for the generation of 3-methoxybenzyne from this compound and its subsequent trapping with a representative diene, anthracene.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are recommended for optimal results.

  • The diazonium salt intermediate is potentially explosive when isolated in a dry state and should be handled with extreme caution. The procedures outlined below are designed for in-situ generation and consumption, mitigating this risk.

Generation of 3-Methoxybenzyne and Trapping with Anthracene to Synthesize 1-Methoxytriptycene

This procedure is adapted from the synthesis of triptycene from anthranilic acid.

Materials:

  • This compound

  • Anthracene

  • Isoamyl nitrite

  • 1,2-Dimethoxyethane (DME), anhydrous

Procedure:

  • To a stirred solution of anthracene (1.0 equivalent) in anhydrous 1,2-dimethoxyethane (DME) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).

  • Heat the mixture to reflux.

  • To the refluxing solution, add a solution of isoamyl nitrite (1.5 equivalents) in anhydrous DME dropwise over a period of 30-60 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-methoxytriptycene.

Visualizing the Process: Diagrams

Reaction Pathway

The following diagram illustrates the overall transformation from this compound to a trapped benzyne adduct.

Reaction_Pathway Precursor 2-Amino-6-methoxybenzoic acid Diazonium Benzenediazonium- 2-carboxylate intermediate Precursor->Diazonium Diazotization (Isoamyl nitrite) Benzyne 3-Methoxybenzyne Diazonium->Benzyne -N₂, -CO₂ Product Cycloaddition Product (e.g., 1-Methoxytriptycene) Benzyne->Product [4+2] Cycloaddition TrappingAgent Diene (e.g., Anthracene) TrappingAgent->Product [4+2] Cycloaddition

Caption: Overall workflow from precursor to trapped benzyne product.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis of a benzyne adduct.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Mix Mix this compound and Diene in Solvent Heat Heat to Reflux Mix->Heat AddNitrite Add Isoamyl Nitrite Dropwise Heat->AddNitrite Reflux Continue Reflux AddNitrite->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Solvent Evaporation Cool->Evaporate Purify Column Chromatography Evaporate->Purify Product Isolated Product Purify->Product

Caption: Step-by-step experimental workflow for benzyne generation and trapping.

Conclusion

This compound is a readily available and effective precursor for the generation of 3-methoxybenzyne under mild conditions. The in-situ formation of this reactive intermediate, followed by its efficient trapping with various dienes, provides a powerful strategy for the synthesis of a diverse range of functionalized aromatic compounds. The experimental protocols and data presented in this guide are intended to facilitate the adoption of this methodology in research and development settings, empowering scientists to explore new synthetic pathways and construct novel molecular architectures.

References

Methodological & Application

Synthesis of 2-Amino-6-methoxybenzoic acid experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-Amino-6-methoxybenzoic Acid

Introduction

This compound, also known as 6-methoxyanthranilic acid, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex organic molecules.[1][2] Its structure, featuring amino, carboxyl, and methoxy functional groups on an aromatic ring, provides multiple reaction sites for constructing diverse molecular architectures.[2] This document outlines a detailed experimental protocol for the synthesis of this compound, starting from 2,6-dinitrobenzoic acid. The described multi-step synthesis provides a reliable method for producing this important intermediate with a good overall yield.

Overall Reaction Scheme

The synthesis of this compound from 2,6-dinitrobenzoic acid is a four-step process:

  • Esterification: The starting material, 2,6-dinitrobenzoic acid, is first converted to its methyl ester, methyl 2,6-dinitrobenzoate.

  • Methoxylation: One of the nitro groups is selectively replaced by a methoxy group to yield methyl 2-methoxy-6-nitrobenzoate.

  • Reduction: The remaining nitro group is reduced to an amino group to form methyl 2-amino-6-methoxybenzoate.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired product, this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dinitrobenzoate
  • In a suitable reaction vessel, combine 2,6-dinitrobenzoic acid (30 g, 0.14 M) and dimethyl sulfate (13.5 ml, 0.14 M) in dry acetone (500 ml).

  • Add sodium hydrogen carbonate (15 g, 0.18 M) to the mixture.

  • Heat the resulting mixture under reflux for 30 hours.

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with water (700 ml) to precipitate the product.

  • Collect the resulting fine, buff-colored needles of methyl 2,6-dinitrobenzoate by filtration.

Step 2: Synthesis of Methyl 2-Methoxy-6-nitrobenzoate
  • Dissolve the methyl 2,6-dinitrobenzoate (31 g, 0.14 M) from the previous step in a solution of commercial sodium methoxide (14.6 g, 0.27 M) in absolute methanol (600 ml).

  • Heat the solution under reflux for 11 hours.

  • Remove the bulk of the solvent under reduced pressure.

  • Dilute the residue with water (400 ml) and extract with ether (4 x 150 ml).

  • Wash the combined ethereal extracts with water until the aqueous phase is colorless.

  • Dry the ethereal solution, remove the solvent, and crystallize the resulting ester from ethanol to yield pale yellow needles of methyl 2-methoxy-6-nitrobenzoate.

Step 3: Synthesis of Methyl 2-amino-6-methoxybenzoate
  • Dissolve methyl 2-methoxy-6-nitrobenzoate (21 g, 0.13 M) in methanol (600 ml).

  • Add 10% palladium on charcoal (600 mg) to the solution.

  • Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen gas ceases.

  • Filter the solution to remove the catalyst.

  • Remove the solvent from the filtrate to yield a dark oil of methyl 2-amino-6-methoxybenzoate (16 g).

Step 4: Synthesis of this compound
  • Immediately reflux the dark oil (16 g) from the previous step with aqueous sodium hydroxide (250 ml, 10%) for 1 hour.

  • Cool the resulting pale brown solution to room temperature and acidify it to pH 4 by the dropwise addition of glacial acetic acid.

  • Collect the precipitated this compound by filtration.

  • Wash the precipitate with cold water and dry to obtain the final product.

Data Presentation

StepStarting MaterialReagentsSolventReaction TimeProductYield
12,6-Dinitrobenzoic acidDimethyl sulfate, Sodium hydrogen carbonateAcetone30 hMethyl 2,6-dinitrobenzoate90%
2Methyl 2,6-dinitrobenzoateSodium methoxideMethanol11 hMethyl 2-methoxy-6-nitrobenzoate73%
3Methyl 2-methoxy-6-nitrobenzoateH₂, 10% Pd/CMethanolN/AMethyl 2-amino-6-methoxybenzoateN/A
4Methyl 2-amino-6-methoxybenzoateSodium hydroxide, Acetic acidWater1 hThis compound70%
Overall 2,6-Dinitrobenzoic acid This compound 46%

Workflow Diagram

SynthesisWorkflow cluster_reagents A 2,6-Dinitrobenzoic Acid B Methyl 2,6-dinitrobenzoate A->B Esterification C Methyl 2-methoxy-6-nitrobenzoate B->C Methoxylation D Methyl 2-amino-6-methoxybenzoate C->D Reduction E This compound D->E Hydrolysis reagent1 Dimethyl Sulfate, NaHCO3, Acetone reagent2 Sodium Methoxide, Methanol reagent3 H2, Pd/C, Methanol reagent4 1. NaOH (aq) 2. Acetic Acid

Caption: Synthetic pathway for this compound.

References

Step-by-step synthesis of Tasquinimod from 2-Amino-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tasquinimod, a second-generation quinoline-3-carboxamide, is a promising therapeutic agent with immunomodulatory and anti-angiogenic properties currently under investigation for various malignancies. This document provides a comprehensive, step-by-step protocol for the chemical synthesis of Tasquinimod, commencing from the readily available starting material, 2-Amino-6-methoxybenzoic acid. The described synthetic pathway involves a multi-step process including the formation of an isatoic anhydride intermediate, followed by N-methylation, condensation with diethyl malonate, and a final amidation to yield the target compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed methodologies and characterization data to facilitate the replication of this synthesis.

Introduction

Tasquinimod (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydroquinoline-3-carboxamide) has garnered significant interest in the scientific community for its potential in treating castration-resistant prostate cancer and other neoplasms. Its mechanism of action is believed to involve the allosteric inhibition of histone deacetylase 4 (HDAC4) and interaction with the S100A9 protein. The synthesis of Tasquinimod is a critical aspect of its continued research and development. This application note details a robust and reproducible synthetic route starting from this compound, based on established literature procedures.

Overall Synthetic Scheme

The synthesis of Tasquinimod from this compound can be summarized in the following four key steps:

  • Step 1: Synthesis of 5-Methoxyisatoic Anhydride

  • Step 2: N-Methylation of 5-Methoxyisatoic Anhydride

  • Step 3: Synthesis of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

  • Step 4: Synthesis of Tasquinimod

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 5-Methoxyisatoic Anhydride

This step involves the cyclization of this compound to form the corresponding isatoic anhydride using a phosgene equivalent.

Protocol:

  • In a well-ventilated fume hood, a solution of triphosgene (1.5 molar equivalents) in 1,4-dioxane is prepared in a round-bottomed flask and cooled in an ice bath.

  • A slurry of this compound (1 molar equivalent) in dichloromethane (DCM) is added gradually to the triphosgene solution.

  • The ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is completely evaporated under reduced pressure.

  • The residue is triturated with diethyl ether, filtered, washed with diethyl ether, and air-dried to yield 5-Methoxyisatoic Anhydride.

Parameter Value
Starting Material This compound
Key Reagent Triphosgene
Solvent 1,4-Dioxane, Dichloromethane
Reaction Time 2 hours
Temperature 0 °C to Room Temperature
Typical Yield ~99%
Step 2: N-Methylation of 5-Methoxyisatoic Anhydride

The isatoic anhydride intermediate is methylated at the nitrogen position.

Protocol:

  • To a solution of 5-Methoxyisatoic Anhydride in dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 5 °C.

  • Methyl iodide (MeI) is then added dropwise to the suspension.

  • The reaction is stirred at 5 °C for 5 hours.

  • Upon completion, the reaction is carefully quenched with water and extracted with an appropriate organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Methyl-5-methoxyisatoic anhydride.

Parameter Value
Starting Material 5-Methoxyisatoic Anhydride
Methylating Agent Methyl Iodide
Base Sodium Hydride
Solvent Dimethylformamide (DMF)
Reaction Time 5 hours
Temperature 5 °C
Step 3: Synthesis of Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

The N-methylated isatoic anhydride is condensed with diethyl malonate to form the quinoline core structure.

Protocol:

  • A mixture of N-Methyl-5-methoxyisatoic anhydride and diethyl malonate is heated.

  • The reaction proceeds via a condensation reaction to form the quinoline ring system.

  • The crude product is purified by column chromatography to yield the methyl ester intermediate.

Parameter Value
Starting Material N-Methyl-5-methoxyisatoic anhydride
Reagent Diethyl malonate
Reaction Type Condensation
Step 4: Synthesis of Tasquinimod

The final step is the amidation of the methyl ester intermediate with N-methyl-4-(trifluoromethyl)aniline.

Protocol:

  • The methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate is dissolved in a high-boiling solvent such as n-octane.

  • N-methyl-4-(trifluoromethyl)aniline is added to the solution.

  • The mixture is heated under reflux. The methanol formed during the reaction is removed by distillation.

  • For an optimized procedure, 4Å molecular sieves can be added to the reaction mixture in n-octane and heated for 2 hours to drive the reaction to completion.[1]

  • After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography to afford Tasquinimod.

Parameter Value
Starting Material Methyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Amine N-methyl-4-(trifluoromethyl)aniline
Solvent n-Octane
Reaction Time 2-5 hours
Temperature Reflux
Optimized Yield ~99%[1]

Visualized Workflow

Tasquinimod_Synthesis cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Condensation cluster_step4 Step 4: Amidation A This compound B 5-Methoxyisatoic Anhydride A->B Triphosgene, 1,4-Dioxane/DCM C N-Methyl-5-methoxyisatoic anhydride B->C MeI, NaH, DMF D Methyl 4-hydroxy-5-methoxy-1-methyl- 2-oxo-1,2-dihydroquinoline-3-carboxylate C->D Diethyl malonate, Heat E Tasquinimod D->E N-methyl-4-(trifluoromethyl)aniline, n-Octane, Reflux

Caption: Synthetic workflow for Tasquinimod.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of Tasquinimod from this compound. The outlined procedures, along with the tabulated data, offer a clear guide for researchers to successfully synthesize this important molecule for further study and development. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

Application Notes: 2-Amino-6-methoxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid is a versatile aromatic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a methoxy group, provides multiple reactive sites for the construction of diverse heterocyclic scaffolds. This application note details the use of this compound in the synthesis of a key quinazoline-based intermediate, highlighting its potential in the development of targeted therapeutics, particularly kinase inhibitors.

Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione: A Key Pharmaceutical Intermediate

A pivotal application of this compound derivatives is in the synthesis of quinazolinediones, which are precursors to a wide range of bioactive molecules, including potent kinase inhibitors. The following protocol outlines a one-pot synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione from 2-amino-4-methoxybenzamide, a direct derivative of this compound.

Experimental Protocol: One-Pot Synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione

This protocol is adapted from a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones.[1]

Materials:

  • 2-amino-4-methoxybenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of 2-amino-4-methoxybenzamide (1.0 mmol) in acetonitrile (10 mL) were added di-tert-butyl dicarbonate (2.5 mmol) and 4-dimethylaminopyridine (2.5 mmol).

  • The reaction mixture was stirred at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product, 7-Methoxyquinazoline-2,4(1H,3H)-dione.

Quantitative Data
CompoundStarting MaterialCatalystSolventReaction TimeYield (%)Reference
7-Methoxyquinazoline-2,4(1H,3H)-dione2-amino-4-methoxybenzamideDMAPCH₃CN12 h67[1]

Diagram of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up and Purification cluster_product Final Product start1 2-amino-4-methoxybenzamide reaction One-pot reaction in Acetonitrile (Room Temperature, 12h) start1->reaction start2 Di-tert-butyl dicarbonate start2->reaction start3 DMAP start3->reaction workup Solvent removal reaction->workup purification Column Chromatography workup->purification product 7-Methoxyquinazoline-2,4(1H,3H)-dione purification->product

Caption: Workflow for the synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione.

Application in Kinase Inhibitor Synthesis

The 4-aminoquinazoline core is a well-established pharmacophore in the design of kinase inhibitors.[2] Numerous approved anticancer drugs, such as gefitinib and erlotinib, feature this scaffold. The synthesized 7-Methoxyquinazoline-2,4(1H,3H)-dione can be further elaborated to generate a library of 2,4-diamino-7-methoxyquinazoline derivatives. These derivatives are potent and selective inhibitors of various kinases, including histone lysine methyltransferase G9a.[3][4]

Biological Context: Kinase Signaling Pathways in Cancer

Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. For example, the Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Constitutive activation of these pathways due to EGFR mutations or overexpression can lead to uncontrolled cell proliferation and tumor growth.

Diagram of a Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor Quinazoline-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified kinase signaling pathway and the point of inhibition.

Quinazoline-based inhibitors, derived from intermediates like 7-Methoxyquinazoline-2,4(1H,3H)-dione, can competitively bind to the ATP-binding site of the kinase domain of receptors like EGFR, thereby blocking the downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound and its derivatives are valuable starting materials for the synthesis of complex pharmaceutical intermediates. The straightforward synthesis of 7-Methoxyquinazoline-2,4(1H,3H)-dione provides a versatile platform for the development of potent and selective kinase inhibitors. The continued exploration of synthetic routes utilizing this building block holds significant promise for the discovery of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of quinazolinone and acridone heterocyclic scaffolds, utilizing 2-amino-6-methoxybenzoic acid and its structural analogs as key precursors. The methodologies described are foundational for the development of novel therapeutic agents, particularly in the field of oncology.

Introduction

This compound, also known as 6-methoxyanthranilic acid, is a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group, a carboxylic acid, and a methoxy group on the aromatic ring, allows for the construction of a variety of complex heterocyclic systems. These heterocycles, particularly quinazolinones and acridones, are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines detailed synthetic protocols and the biological context of these important classes of compounds.

Synthesis of 8-Methoxy-Substituted Quinazolinone Derivatives

The synthesis of 8-methoxy-substituted quinazolinones can be efficiently achieved through a modified Klosa method. This multi-step synthesis involves the initial formation of an acetanthranil derivative, followed by reaction with hydrazine hydrate to yield the 3-amino-4-oxoquinazoline core, which can be further derivatized. While the following protocol utilizes 3-methylanthranilic acid, it is a well-established and adaptable method for substituted anthranilic acids like this compound.

Experimental Protocol: Synthesis of 3-Amino-2,8-dimethyl-3,4-dihydro-4-oxoquinazoline

This protocol is adapted from a known procedure for the synthesis of 8-substituted quinazolinones.

Step 1: Synthesis of the Acetanthranil Derivative

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methylanthranilic acid (1 equivalent) with freshly distilled acetic anhydride (1.1 equivalents).

  • Heat the mixture under reflux for 3 hours.

  • After cooling, remove the excess acetic anhydride by distillation under reduced pressure.

  • Wash the resulting solid residue with light petroleum ether to remove any remaining traces of acetic anhydride.

Step 2: Synthesis of 3-Amino-2,8-dimethyl-3,4-dihydro-4-oxoquinazoline

  • To the crude acetanthranil derivative from Step 1, add a solution of hydrazine hydrate (99%, 1.5 equivalents) in methanol.

  • Heat the mixture for 30 minutes. A white solid will precipitate during this time.

  • Collect the solid by filtration.

  • Concentrate the filtrate and cool to obtain a second crop of crystals.

  • Combine both solid portions and recrystallize from water to yield the pure product.

Starting MaterialProductReagentsReaction TimeTemperatureYield (%)
3-Methylanthranilic acid3-Amino-2,8-dimethyl-3,4-dihydro-4-oxoquinazoline1. Acetic anhydride2. Hydrazine hydrate, Methanol3.5 hoursReflux, then heating~60

Logical Workflow for Quinazolinone Synthesis

G start This compound (or analog) step1 Reaction with Acetic Anhydride start->step1 intermediate Acetanthranil Derivative step1->intermediate step2 Reaction with Hydrazine Hydrate intermediate->step2 product 3-Amino-8-methoxy-2-methyl- 3,4-dihydro-4-oxoquinazoline step2->product

Caption: General workflow for the synthesis of 8-methoxy-substituted 3-amino-4-oxoquinazolines.

Synthesis of Acridone Derivatives via Ullmann Condensation

The synthesis of acridone derivatives from this compound can be achieved through an Ullmann condensation reaction with a substituted o-chlorobenzoic acid, followed by an intramolecular cyclization.

Experimental Protocol: General Procedure for the Synthesis of N-Phenylanthranilic Acid Derivatives
  • In a reaction vessel, combine this compound (1 equivalent), an appropriately substituted o-chlorobenzoic acid (1 equivalent), potassium carbonate (as a base), and a catalytic amount of copper powder.

  • Add a suitable high-boiling solvent such as DMF (Dimethylformamide).

  • Heat the reaction mixture at a temperature sufficient to promote the condensation reaction (typically 100-150 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify with a suitable acid (e.g., HCl) to precipitate the N-phenylanthranilic acid derivative.

  • Collect the solid by filtration, wash with water, and dry.

Experimental Protocol: Intramolecular Cyclization to Acridone
  • The N-phenylanthranilic acid derivative obtained from the previous step is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • The reaction mixture is heated to a high temperature (e.g., 120-180 °C) to induce intramolecular cyclization.

  • After the reaction is complete, the mixture is cooled and carefully poured onto ice water to precipitate the acridone product.

  • The solid is collected by filtration, washed with water and a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and then dried.

Reactant AReactant BCatalystProductReaction Type
This compoundo-Chlorobenzoic acidCopperN-(2'-carboxyphenyl)-2-amino-6-methoxybenzoic acidUllmann Condensation
N-(2'-carboxyphenyl)-2-amino-6-methoxybenzoic acid-Polyphosphoric Acid1-MethoxyacridoneIntramolecular Cyclization

Logical Workflow for Acridone Synthesis

G start This compound + o-Chlorobenzoic Acid step1 Ullmann Condensation (Cu catalyst, Base) start->step1 intermediate N-Phenylanthranilic Acid Derivative step1->intermediate step2 Intramolecular Cyclization (PPA or H2SO4) intermediate->step2 product Acridone Derivative step2->product

Caption: General workflow for the synthesis of acridone derivatives.

Biological Context: Quinazolinones as Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

Many quinazolinone derivatives have been identified as potent anticancer agents. One of the key mechanisms of their action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers and plays a crucial role in cell proliferation, survival, and growth.

PI3K/Akt/mTOR Signaling Pathway Inhibition by Quinazolinones

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition Quinazolinone->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinazolinone derivatives.

The inhibition of key kinases such as PI3K, Akt, and mTOR by quinazolinone derivatives leads to the suppression of downstream signaling, resulting in decreased cell proliferation and survival, and the induction of apoptosis in cancer cells. This makes the quinazolinone scaffold a valuable pharmacophore in the design of targeted cancer therapies.

Application Notes and Protocols for 2-Amino-6-methoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Amino-6-methoxybenzoic acid in materials science, drawing upon established chemical principles and methodologies for analogous compounds. While specific research detailing the use of this compound in the synthesis of high-performance polymers, azo dyes, and metal-organic frameworks (MOFs) is not extensively available in the reviewed literature, its bifunctional nature—possessing both an amine and a carboxylic acid group—makes it a promising candidate for the development of novel materials. The following sections offer detailed, generalized protocols and illustrative data for these potential applications.

Synthesis of High-Performance Polyamides

The presence of both an amino and a carboxylic acid group on the same molecule allows this compound to undergo self-condensation or co-polymerization with other monomers to form polyamides. These polymers are known for their excellent thermal and mechanical properties. The methoxy group on the aromatic ring may impart increased solubility and potentially influence the polymer's final properties, such as its thermal stability and resistance to chemical degradation.

Experimental Protocol: Synthesis of a Polyamide via Self-Condensation

This protocol describes a general method for the direct polycondensation of an aminobenzoic acid derivative.

Materials:

  • This compound

  • Triphenyl phosphite (TPP)

  • Pyridine (dried over KOH)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a specific molar amount of this compound and an equimolar amount of a suitable co-monomer (if a copolymer is desired) in a mixture of NMP and pyridine.

  • Add a catalytic amount of anhydrous CaCl₂ to the solution to improve solubility and reaction rate.

  • Heat the mixture to 100-120 °C under a gentle stream of nitrogen with constant stirring.

  • Slowly add triphenyl phosphite (TPP) to the reaction mixture. The amount of TPP should be stoichiometric with respect to the carboxylic acid groups.

  • Continue the reaction at this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers, solvent, and by-products.

  • Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

Data Presentation: Expected Thermal and Mechanical Properties

The following table summarizes hypothetical, yet representative, quantitative data for a polyamide synthesized from a substituted aminobenzoic acid. These values are for illustrative purposes and would need to be experimentally determined for a polymer derived from this compound.

PropertyExpected Value RangeNotes
Glass Transition Temp. (Tg)180 - 250 °CDetermined by Differential Scanning Calorimetry (DSC). The methoxy group might affect chain packing and thus Tg.
10% Weight Loss Temp. (TGA)400 - 500 °CDetermined by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. Indicates thermal stability.
Tensile Strength70 - 120 MPaDependent on molecular weight and processing conditions.
Young's Modulus2.5 - 4.0 GPaA measure of the polymer's stiffness.
Elongation at Break5 - 20 %Indicates the ductility of the material.

Visualization: Polymerization Workflow

PolymerizationWorkflow Monomer This compound + Co-monomer (optional) Reaction Polycondensation (100-120 °C, 3-5h) + Triphenyl Phosphite Monomer->Reaction Solvent NMP/Pyridine + CaCl₂ Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing (Methanol, Water) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Polymer Polyamide Product Drying->Polymer

Caption: Workflow for the synthesis of a polyamide from this compound.

Synthesis of Azo Dyes

Aromatic amines are key precursors in the synthesis of azo dyes. The amino group of this compound can be converted into a diazonium salt, which can then be coupled with an electron-rich aromatic compound to form a colored azo dye. The methoxy and carboxylic acid groups can influence the color, solubility, and binding properties of the resulting dye.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the general two-step process of diazotization and azo coupling.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • A coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate

  • Ice

  • Deionized water

Procedure:

Step 1: Diazotization

  • Dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a cold aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt. This solution should be used immediately in the next step.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide (for phenols) or a suitable solvent.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cooled solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately. The pH of the reaction mixture may need to be adjusted with sodium acetate or sodium hydroxide to optimize the coupling reaction.

  • Continue stirring the mixture in the ice bath for 30-60 minutes.

  • Isolate the crude dye by vacuum filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation: Spectroscopic Properties of a Hypothetical Azo Dye

The following table presents expected spectroscopic data for an azo dye derived from this compound and 2-naphthol.

Characterization TechniqueExpected Result
UV-Vis Spectroscopy (λmax)480 - 520 nm (in a suitable solvent like ethanol). The exact wavelength will depend on the substitution pattern and the solvent.
FT-IR Spectroscopy (cm⁻¹)~3400-3200 (O-H stretch of carboxylic acid), ~1700-1680 (C=O stretch of carboxylic acid), ~1600-1580 (aromatic C=C stretch), ~1450-1400 (N=N stretch, often weak).
¹H NMR SpectroscopySignals corresponding to the aromatic protons of both the aminobenzoic acid and the naphthol moieties, as well as the methoxy and carboxylic acid protons.

Visualization: Azo Dye Synthesis Pathway

AzoDyeSynthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) Amine This compound Diazonium Diazonium Salt Amine->Diazonium + Reagents1, Reagents2 Reagents1 HCl, H₂O Reagents2 NaNO₂ AzoDye Azo Dye Product Diazonium->AzoDye CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye

Caption: General pathway for the synthesis of an azo dye.

Synthesis of Luminescent Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound can act as a linker to coordinate with metal ions, forming Metal-Organic Frameworks (MOFs). The aromatic nature of the ligand, along with the amino and methoxy functional groups, could lead to MOFs with interesting properties, such as luminescence, which is useful for sensing and optoelectronic applications.

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol describes a general solvothermal method for MOF synthesis.

Materials:

  • This compound (ligand)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt and this compound in the chosen solvent. The molar ratio of metal to ligand is a critical parameter and may need to be optimized.

  • The solution may be sonicated to ensure complete dissolution.

  • Seal the vial and place it inside a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a set period (usually 24 to 72 hours).

  • After the reaction, allow the autoclave to cool down slowly to room temperature.

  • Crystals of the MOF product should have formed. Collect the crystals by filtration.

  • Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • The solvent molecules within the pores of the MOF can often be exchanged with a more volatile solvent (e.g., acetone or chloroform) by soaking the crystals in the new solvent.

  • Activate the MOF by carefully removing the solvent from the pores, usually by heating under vacuum.

Data Presentation: Potential Characterization Data for a MOF

The following table outlines the expected characterization data for a hypothetical MOF synthesized using this compound.

Characterization TechniqueExpected Result
Powder X-Ray Diffraction (PXRD)A unique diffraction pattern confirming the crystalline structure of the MOF. Comparison with simulated patterns from single-crystal X-ray diffraction is ideal.
Thermogravimetric Analysis (TGA)A multi-step weight loss profile, with the initial loss corresponding to guest/solvent molecules, followed by the decomposition of the organic linker at higher temperatures, and finally leaving a metal oxide residue.
N₂ Adsorption Isotherm (BET)A Type I or Type IV isotherm, indicating a microporous or mesoporous structure, respectively. The Brunauer-Emmett-Teller (BET) surface area can be calculated from this data.
Photoluminescence SpectroscopyAn emission spectrum upon excitation at a suitable wavelength. The emission could originate from the ligand (ligand-centered emission) or from ligand-to-metal charge transfer (LMCT), and could be sensitive to the presence of certain guest molecules.

Visualization: MOF Synthesis and Activation Workflow

MOFSynthesis Start Metal Salt + Ligand (this compound) in Solvent (e.g., DMF) Solvothermal Solvothermal Synthesis (Autoclave, 80-150 °C, 24-72h) Start->Solvothermal Crystals MOF Crystals Solvothermal->Crystals Washing Washing with fresh solvent Crystals->Washing SolventExchange Solvent Exchange (e.g., Acetone) Washing->SolventExchange Activation Activation (Heating under vacuum) SolventExchange->Activation ActivatedMOF Porous MOF Activation->ActivatedMOF

Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-methoxybenzoic acid. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices.

Introduction

This compound, also known as 6-Methoxyanthranilic acid, is a chemical compound with the molecular formula C8H9NO3.[1][2][3][4] It serves as a building block in organic and pharmaceutical chemistry.[5] Accurate and precise analytical methods are crucial for quality control and research purposes. This document provides a detailed HPLC method for the analysis of this compound.

Experimental

A reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions were optimized to achieve a sharp peak shape and a reasonable retention time.

Chromatographic Conditions

ParameterValue
Instrument Standard HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Summary

The developed method was validated for linearity, precision, and accuracy. The following table summarizes the performance characteristics of the method.

ParameterResult
Retention Time ~ 4.5 min
Linearity (R²) (1-100 µg/mL) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water:Formic Acid) HPLC HPLC System MobilePhase->HPLC Standard Standard Stock Solution (1 mg/mL in Methanol) WorkingStandards Working Standards (Serial Dilution) Standard->WorkingStandards WorkingStandards->HPLC Inject Sample Sample Preparation (Dissolution & Filtration) Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Note: A Robust Protocol for the Quantitative Analysis of 2-Amino-6-methoxybenzoic Acid and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a comprehensive protocol for the analysis of 2-Amino-6-methoxybenzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of these compounds, arising from the presence of active hydrogen atoms in the carboxylic acid and amino functional groups, a chemical derivatization step is essential for successful gas chromatographic analysis.[1][2] The described method employs a silylation reaction to convert the polar analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative, enabling robust and reproducible separation and detection.[1] The protocol covers sample preparation via liquid-liquid extraction, a one-step derivatization procedure, and optimized GC-MS instrument parameters for sensitive and selective quantification. This method is intended to serve as a foundational procedure for researchers in pharmaceutical development, quality control, and metabolic studies.

Experimental Workflow

The overall analytical procedure involves sample extraction, chemical derivatization to enhance volatility, injection into the GC-MS system, and subsequent data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Spike Spike Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Dry Evaporate to Dryness LLE->Dry Deriv Silylation (MSTFA) Dry->Deriv Recon Reconstitute in Solvent Deriv->Recon GCMS GC-MS Analysis Recon->GCMS Inject 1 µL Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for the GC-MS analysis of this compound.

Experimental Protocols

Materials, Reagents, and Equipment
  • Analytes: this compound and its derivatives (as standards).

  • Internal Standard (IS): Isotope-labeled analog or a compound with similar chemical properties but different retention time (e.g., Triphenylamine-d15).[3]

  • Solvents: Dichloromethane (DCM), Hexane, Pyridine (anhydrous), Methanol (all HPLC or GC-grade).[3][4]

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]

  • Reagents: Saturated Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.[3]

  • Equipment: GC-MS system with autosampler, vortex mixer, centrifuge, nitrogen evaporator, heating block, analytical balance, autosampler vials with inserts.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for extracting the analyte from an aqueous matrix.

  • Sample Aliquot: Transfer 1 mL of the aqueous sample into a 2 mL centrifuge tube.[3]

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample (e.g., 20 µL of a 5 µg/mL solution).[3] Vortex briefly.

  • Basification: Add 100 µL of saturated Sodium Bicarbonate solution to adjust the pH > 8.[3] This ensures the amino group is deprotonated.

  • Extraction: Add 1 mL of Dichloromethane (DCM). Vortex vigorously for 2 minutes to ensure thorough mixing.[3]

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clear separation between the organic and aqueous layers.[3]

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a pipette.[3]

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[3]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical that the sample is completely dry, as silylating reagents are highly sensitive to moisture.[5]

Derivatization Protocol: Silylation

This one-step protocol derivatizes both the carboxylic acid and amino functional groups.

  • Reagent Addition: To the dried residue from step 2.2.8, add 50 µL of anhydrous pyridine and 50 µL of MSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the mixture at 60-70°C for 30 minutes in a heating block.[3] This reaction converts the analyte into its volatile trimethylsilyl (TMS) derivative.

  • Cooling: Allow the vial to cool to room temperature.

  • Final Sample: The sample is now ready for GC-MS analysis. Transfer the solution to a GC-MS autosampler vial with an insert.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters. Optimization may be required depending on the specific instrument and derivatives being analyzed.[5]

ParameterSuggested Setting
GC System Agilent 7890 or similar
MS System Agilent 5977 or similar
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, VF-5ms), 30 m x 0.25 mm ID x 0.25 µm film
Injection Mode Splitless
Injector Temp. 280°C[6]
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min[7]
MS Source Temp. 230°C[5][7]
MS Quad Temp. 150°C[5]
Ionization Electron Ionization (EI) at 70 eV[5][7]
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification[7][8]

Data and Results

Quantitative analysis is performed by constructing a calibration curve from the analysis of standards with known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. The table below shows example data for the derivatized target compound.

Analyte (TMS Derivative)Retention Time (min)Quantitation Ion (m/z)Qualifier Ions (m/z)Example LOQ (ng/mL)
This compound12.5298152, 3130.003
Hypothetical Derivative 114.2326180, 3410.005
Hypothetical Derivative 215.8312166, 3270.004

Note: Retention times and mass-to-charge ratios (m/z) are predictive for the di-TMS derivative of this compound and are illustrative. Actual values must be determined experimentally. LOQ values are based on similar analyses found in the literature.[7]

Conclusion

The protocol presented provides a robust and reliable method for the quantitative analysis of this compound and its derivatives. The combination of liquid-liquid extraction for sample cleanup and a one-step silylation derivatization effectively prepares the analytes for GC-MS analysis.[1][3] This method demonstrates high sensitivity and selectivity, making it suitable for applications in pharmaceutical research, quality control, and metabolic profiling where accurate quantification of these compounds is critical.

References

Application Notes and Protocols for the Derivatization of 2-Amino-6-methoxybenzoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-Amino-6-methoxybenzoic acid to enhance its volatility and improve chromatographic performance for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols described are based on established methods for the derivatization of analogous compounds, including aminobenzoic acid isomers and other amino acids.

Introduction

This compound is a polar molecule containing both an amino and a carboxylic acid functional group. These groups impart low volatility, making direct analysis by GC-MS challenging. Derivatization is a crucial sample preparation step that chemically modifies these functional groups to increase the analyte's volatility and improve its chromatographic behavior. For HPLC analysis, derivatization can be employed to enhance the detectability of the analyte, particularly for UV or fluorescence detection.

The most common derivatization strategies for compounds containing amino and carboxylic acid groups are silylation, acylation, and esterification. The choice of the derivatization method depends on the analytical technique, the desired sensitivity, and the sample matrix.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is essential to make this compound sufficiently volatile. Silylation is a widely used technique for this purpose.

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation with MSTFA is a common and effective method for derivatizing both the amino and carboxylic acid groups. The reaction replaces the active hydrogens with trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the dried this compound sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for a successful silylation reaction.

  • Reagent Addition: Add 100 µL of MSTFA to the dried sample. To enhance the silylating power of the reagent, 50 µL of a silylation-grade solvent such as pyridine or acetonitrile can be added.

  • Reaction: Cap the vial tightly and mix the contents thoroughly. Heat the vial at 60°C for 30-60 minutes in a heating block or oven.

  • Analysis: After cooling the reaction mixture to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.

Workflow for Silylation of this compound:

silylation_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Dried Sample (1-5 mg) add_mstfa Add 100 µL MSTFA (+ 50 µL Pyridine) start->add_mstfa Step 1 mix_heat Mix and Heat (60°C for 30-60 min) add_mstfa->mix_heat Step 2 cool Cool to Room Temp. mix_heat->cool Step 3 inject Inject 1-2 µL into GC-MS cool->inject Step 4 end End: Data Acquisition inject->end Step 5 acylation_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start: Sample Solution (100 µL) add_reagents Add Methanol (33 µL) and Pyridine (8 µL) start->add_reagents add_mcf1 Add 5 µL MCF (Vortex 30s) add_reagents->add_mcf1 add_mcf2 Add 5 µL MCF (Vortex 30s) add_mcf1->add_mcf2 add_chloroform Add 100 µL Chloroform (Vortex) add_mcf2->add_chloroform add_bicarb Add 100 µL NaHCO3 (Phase Separation) add_chloroform->add_bicarb collect_organic Collect Organic Layer add_bicarb->collect_organic inject Inject into HPLC collect_organic->inject end End: Data Acquisition inject->end

2-Amino-6-methoxybenzoic Acid: A Versatile Reagent in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid is a valuable and versatile building block in organic synthesis, primarily serving as a precursor for a variety of heterocyclic compounds. Its unique substitution pattern, featuring an amine, a carboxylic acid, and a methoxy group on the aromatic ring, allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant acridones, benzoxazinones, and quinazolinones.

Key Applications

The strategic placement of reactive functional groups makes this compound an ideal starting material for the synthesis of several classes of heterocyclic compounds.

  • Acridone Derivatives: Acridones are a class of compounds known for their wide range of biological activities, including antitumor, antiviral, and antiparasitic properties. This compound can be used in condensation reactions to form the central tricyclic acridone core.

  • Benzoxazinone Derivatives: 4H-3,1-Benzoxazin-4-ones are important heterocyclic motifs present in many biologically active molecules. They can be readily synthesized from this compound through cyclization reactions.

  • Quinazolinone Derivatives: Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including analgesic and anti-inflammatory effects. This compound serves as a key precursor for the synthesis of 8-methoxy-substituted quinazolinones.

Experimental Protocols

Synthesis of 1-Methoxyacridone

This protocol describes the synthesis of 1-methoxyacridone via a condensation reaction between this compound and cyclohexanone, followed by cyclization and dehydrogenation.

Reaction Scheme:

Materials:

  • This compound

  • Cyclohexanone

  • Polyphosphoric acid (PPA)

  • Nitrobenzene

  • Ethanol

Procedure:

  • A mixture of this compound (1.67 g, 10 mmol) and cyclohexanone (1.96 g, 20 mmol) is heated at 100°C for 1 hour.

  • The reaction mixture is cooled, and polyphosphoric acid (20 g) is added.

  • The mixture is heated to 140°C for 2 hours.

  • After cooling, the mixture is poured into ice water, and the precipitate is collected by filtration.

  • The crude product is suspended in nitrobenzene (20 mL) and refluxed for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to afford 1-methoxyacridone.

Synthesis of 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one

This protocol outlines the synthesis of an 8-methoxy-substituted benzoxazinone through the cyclization of this compound with acetic anhydride.

Reaction Scheme:

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalyst)

Procedure:

  • A solution of this compound (1.67 g, 10 mmol) in acetic anhydride (15 mL) is prepared.

  • A catalytic amount of pyridine (2-3 drops) is added to the solution.

  • The reaction mixture is heated at reflux for 2 hours.

  • The excess acetic anhydride is removed under reduced pressure.

  • The residue is cooled and triturated with cold diethyl ether to precipitate the product.

  • The solid is collected by filtration and washed with cold diethyl ether to yield 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one.

Synthesis of 8-Methoxy-2-phenyl-4(3H)-quinazolinone

This protocol details the synthesis of an 8-methoxy-substituted quinazolinone from this compound and benzamide. This reaction proceeds through an initial formation of an N-acyl intermediate followed by cyclization.

Reaction Scheme:

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Ammonia (aqueous solution)

  • Hydrochloric acid

Procedure:

  • To a solution of this compound (1.67 g, 10 mmol) in pyridine (20 mL), benzoyl chloride (1.41 g, 10 mmol) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is poured into ice water, and the precipitated N-(2-carboxy-3-methoxyphenyl)benzamide is collected by filtration.

  • The intermediate is then heated with an excess of aqueous ammonia in a sealed tube at 150°C for 6 hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid.

  • The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 8-methoxy-2-phenyl-4(3H)-quinazolinone.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1-MethoxyacridoneThis compoundCyclohexanone, PPA, NitrobenzeneNitrobenzene100-140, Reflux1, 2, 4~60-70
8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-oneThis compoundAcetic anhydride, PyridineAcetic anhydrideReflux2>90
8-Methoxy-2-phenyl-4(3H)-quinazolinoneThis compoundBenzoyl chloride, AmmoniaPyridine0 - RT, 1504, 6~75-85

Visualizations

experimental_workflow cluster_acridone Synthesis of 1-Methoxyacridone cluster_benzoxazinone Synthesis of 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one cluster_quinazolinone Synthesis of 8-Methoxy-2-phenyl-4(3H)-quinazolinone A1 This compound + Cyclohexanone A2 Heat at 100°C A1->A2 A3 Add Polyphosphoric Acid A2->A3 A4 Heat at 140°C A3->A4 A5 Workup & Dehydrogenation A4->A5 A6 1-Methoxyacridone A5->A6 B1 This compound + Acetic Anhydride B2 Reflux with Pyridine B1->B2 B3 Workup B2->B3 B4 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one B3->B4 C1 This compound + Benzoyl Chloride C2 Acylation in Pyridine C1->C2 C3 Intermediate Isolation C2->C3 C4 Cyclization with Ammonia C3->C4 C5 Workup C4->C5 C6 8-Methoxy-2-phenyl-4(3H)-quinazolinone C5->C6

Caption: Synthetic workflows for the preparation of heterocyclic compounds from this compound.

logical_relationship cluster_products Bioactive Heterocyclic Products reagent This compound acridone Acridones (Antitumor) reagent->acridone Condensation/ Cyclization benzoxazinone Benzoxazinones (Various Bioactivities) reagent->benzoxazinone Cyclization with Anhydrides quinazolinone Quinazolinones (Analgesic, Anti-inflammatory) reagent->quinazolinone Acylation/ Cyclization

Caption: Relationship between this compound and the resulting bioactive heterocyclic products.

Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Traditional batch synthesis methods for this compound can present challenges related to safety, scalability, and process control. Flow chemistry, or continuous flow processing, offers a promising alternative by conducting chemical reactions in a continuously flowing stream, providing enhanced control over reaction parameters and often leading to improved safety and efficiency.[3][4]

Advantages of a Flow Chemistry Approach

Employing a continuous flow methodology for the synthesis of this compound offers several key advantages over traditional batch processing:

  • Enhanced Safety: Flow reactors handle only small volumes of hazardous reagents and reactive intermediates at any given time, significantly reducing the risks associated with exothermic reactions like nitration.[4]

  • Precise Process Control: The ability to independently control parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize impurity formation.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange and mixing, which is crucial for controlling highly exothermic reactions.

  • Scalability: Scaling up production in a flow system is often as simple as running the system for a longer duration or by "numbering up" – running multiple reactors in parallel.

  • Automation: Continuous flow processes are highly amenable to automation, enabling consistent and reproducible production with minimal manual intervention.[9][10][11][12][13]

Proposed Multi-Step Flow Synthesis of this compound

The proposed synthesis is a two-step process starting from 2-methoxy-6-nitrobenzoic acid, involving a continuous flow nitration followed by a continuous flow hydrogenation.

Logical Workflow of the Proposed Synthesis

G cluster_0 Step 1: Continuous Flow Nitration cluster_1 Step 2: Continuous Flow Hydrogenation 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Pump A Pump A 2-Methoxybenzoic Acid->Pump A Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Pump B Pump B Nitrating Mixture (HNO3/H2SO4)->Pump B T-Mixer T-Mixer Pump A->T-Mixer Pump B->T-Mixer Flow Reactor 1 (Nitration) Flow Reactor 1 (Nitration) T-Mixer->Flow Reactor 1 (Nitration) T-Mixer 2 T-Mixer 2 Flow Reactor 1 (Nitration)->T-Mixer 2 Quenching Solution Quenching Solution Pump C Pump C Quenching Solution->Pump C Pump C->T-Mixer 2 Back Pressure Regulator 1 Back Pressure Regulator 1 T-Mixer 2->Back Pressure Regulator 1 2-Methoxy-6-nitrobenzoic Acid Solution 2-Methoxy-6-nitrobenzoic Acid Solution Back Pressure Regulator 1->2-Methoxy-6-nitrobenzoic Acid Solution Gas-Liquid Mixer Gas-Liquid Mixer 2-Methoxy-6-nitrobenzoic Acid Solution->Gas-Liquid Mixer Hydrogen Gas Hydrogen Gas Mass Flow Controller Mass Flow Controller Hydrogen Gas->Mass Flow Controller Mass Flow Controller->Gas-Liquid Mixer Flow Reactor 2 (Hydrogenation) Flow Reactor 2 (Hydrogenation) Gas-Liquid Mixer->Flow Reactor 2 (Hydrogenation) Back Pressure Regulator 2 Back Pressure Regulator 2 Flow Reactor 2 (Hydrogenation)->Back Pressure Regulator 2 Crude this compound Crude this compound Back Pressure Regulator 2->Crude this compound

Caption: Proposed two-step continuous flow synthesis of this compound.

Experimental Protocols

Step 1: Continuous Flow Nitration of 2-Methoxybenzoic Acid

This protocol is adapted from established procedures for the continuous nitration of aromatic compounds.[3][14][15][16]

Materials:

  • 2-Methoxybenzoic acid

  • Sulfuric acid (98%)

  • Nitric acid (70%)

  • Dichloromethane (DCM)

  • Deionized water

Equipment:

  • Two high-pressure pumps

  • T-mixer

  • Coil reactor (e.g., PFA tubing) immersed in a thermostatic bath

  • Back pressure regulator

  • Quenching solution pump and T-mixer

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve 2-methoxybenzoic acid in dichloromethane.

    • Solution B (Nitrating Mixture): Carefully add nitric acid to chilled sulfuric acid.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram for Step 1.

    • Set the thermostatic bath for the coil reactor to the desired temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at their respective flow rates into the T-mixer.

    • The combined stream flows through the coil reactor for the specified residence time.

    • The product stream is then mixed with a quenching solution (e.g., cold water) before passing through the back pressure regulator and into the collection vessel.

  • Work-up and Isolation:

    • The collected biphasic mixture is separated.

    • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-methoxy-6-nitrobenzoic acid.

Step 2: Continuous Flow Hydrogenation of 2-Methoxy-6-nitrobenzoic Acid

This protocol is based on common continuous hydrogenation methods using packed-bed reactors.

Materials:

  • Crude 2-methoxy-6-nitrobenzoic acid from Step 1

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (immobilized in a packed-bed reactor)

  • Hydrogen gas

Equipment:

  • High-pressure pump

  • Packed-bed reactor containing immobilized Pd/C catalyst

  • Mass flow controller for hydrogen gas

  • Gas-liquid mixer

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Dissolve the crude 2-methoxy-6-nitrobenzoic acid in methanol.

  • System Setup:

    • Assemble the flow chemistry system as shown in the workflow diagram for Step 2.

    • Heat the packed-bed reactor to the desired temperature.

  • Reaction Execution:

    • Pump the solution of 2-methoxy-6-nitrobenzoic acid into the gas-liquid mixer.

    • Introduce hydrogen gas at a controlled rate into the mixer.

    • The gas-liquid mixture flows through the heated packed-bed reactor.

    • The product stream passes through a back pressure regulator and is collected.

  • Work-up and Isolation:

    • The collected solution is filtered to remove any leached catalyst.

    • The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

Quantitative Data Summary

The following tables present hypothetical yet realistic quantitative data for the proposed flow synthesis, based on typical values reported for similar reactions in the literature.

Table 1: Hypothetical Parameters for Continuous Flow Nitration

ParameterValue
Concentration of 2-Methoxybenzoic Acid0.5 M in DCM
Molar Ratio (HNO₃:Substrate)1.2:1
Flow Rate (Substrate Solution)1.0 mL/min
Flow Rate (Nitrating Mixture)0.2 mL/min
Reactor Volume5 mL
Residence Time4.2 min
Temperature10 °C
Pressure5 bar
Hypothetical Yield >95%

Table 2: Hypothetical Parameters for Continuous Flow Hydrogenation

ParameterValue
Concentration of Nitro Compound0.3 M in Methanol
Catalyst10% Pd/C (in packed bed)
Flow Rate (Liquid)0.5 mL/min
Hydrogen Pressure20 bar
Temperature60 °C
Hypothetical Yield >99%
Hypothetical Throughput ~2.5 g/h

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression and key control points in the proposed multi-step synthesis.

G cluster_input Starting Materials cluster_process Flow Chemistry Process cluster_output Product & Byproducts 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Nitration Reactor Nitration Reactor 2-Methoxybenzoic Acid->Nitration Reactor Nitrating Agents Nitrating Agents Nitrating Agents->Nitration Reactor Hydrogen Hydrogen Hydrogenation Reactor Hydrogenation Reactor Hydrogen->Hydrogenation Reactor Intermediate Isolation (Optional) Intermediate Isolation (Optional) Nitration Reactor->Intermediate Isolation (Optional) Waste Stream Waste Stream Nitration Reactor->Waste Stream This compound This compound Hydrogenation Reactor->this compound Hydrogenation Reactor->Waste Stream Intermediate Isolation (Optional)->Hydrogenation Reactor

Caption: Logical flow of the multi-step synthesis from starting materials to final product.

Conclusion

The application of flow chemistry to the synthesis of this compound presents a compelling case for a safer, more efficient, and scalable manufacturing process. The detailed protocols and conceptual workflow provided in these notes serve as a robust starting point for researchers and drug development professionals to implement continuous flow methodologies in their work. The enhanced control and automation inherent in flow chemistry can lead to higher quality products and more sustainable chemical production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-6-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves multi-step organic transformations. Common strategies often start from readily available aromatic precursors and may include nitration, reduction, and methoxylation reactions.[1] Two frequently explored pathways are:

  • Route A: Starting from 2,6-dinitrobenzoic acid, which involves a selective reduction of one nitro group followed by methoxylation.

  • Route B: Starting from 2-chloro-6-nitrobenzoic acid, which involves a nucleophilic substitution with methoxide followed by reduction of the nitro group, or amination followed by other transformations. Traditional amination of 2-chloro-6-nitrobenzoic acid using ammonia can lead to side reactions like decarboxylation under harsh conditions.[2]

Q2: I am observing a lower than expected yield. What are the potential causes?

A2: Low yields can stem from several factors, including incomplete reactions, suboptimal reagents, inefficient purification, or the occurrence of side reactions. A common issue is the decarboxylation of the product under harsh thermal or pH conditions. For instance, traditional amination of 2-chloro-6-nitrobenzoic acid at high temperatures and pressures can lead to significant decarboxylation.[2]

Q3: My final product is showing impurities on analysis (TLC, HPLC, NMR). What are the likely side products?

A3: Depending on the synthetic route, common impurities include:

  • Decarboxylation Product: Formation of 3-methoxyaniline due to loss of the carboxylic acid group.

  • Incompletely Reduced Intermediates: If starting from a nitro-precursor, residual nitro or intermediate species like nitroso or hydroxylamine compounds may be present.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, positional isomers of the desired product might be formed.

Troubleshooting Guide

This guide addresses specific side reactions and provides strategies to minimize their occurrence.

Issue 1: Decarboxylation of the Product

Decarboxylation is a common side reaction for anthranilic acid derivatives, leading to the formation of 3-methoxyaniline. This is often promoted by high temperatures and acidic or basic conditions.

Symptom Potential Cause Recommended Solution
Presence of 3-methoxyaniline in the final product.High reaction temperature during synthesis or purification.Maintain a lower reaction temperature. For purification, avoid high-temperature distillation. Use techniques like recrystallization or column chromatography at ambient temperature.
Harsh acidic or basic conditions during workup.Neutralize the reaction mixture carefully, avoiding strongly acidic or basic pH.
Prolonged reaction times at elevated temperatures.Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed.

Experimental Protocol: Minimizing Decarboxylation during Workup

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a mild acid (e.g., dilute acetic acid) or a mild base (e.g., sodium bicarbonate solution) while monitoring the pH to bring it close to neutral (pH 6-8).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<40°C).

Issue 2: Incomplete Reduction of the Nitro Group

When synthesizing from a nitro-substituted precursor, incomplete reduction can leave residual starting material or form intermediate byproducts.

Symptom Potential Cause Recommended Solution
Presence of the nitro-containing starting material in the product.Insufficient amount of reducing agent.Use a slight excess of the reducing agent.
Deactivated catalyst (e.g., Pd/C).Use fresh, high-quality catalyst.
Insufficient reaction time or temperature.Increase the reaction time and/or temperature moderately. Monitor the reaction progress by TLC or HPLC.
Presence of byproducts such as azo or azoxy compounds.Use of certain reducing agents like LiAlH4.For a cleaner reduction to the amine, use catalytic hydrogenation (e.g., H2/Pd/C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

  • In a suitable hydrogenation vessel, dissolve the nitro-containing precursor in an appropriate solvent (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino product.

Issue 3: Side Reactions during Diazotization

If a diazotization step is employed in the synthetic route, careful control of the reaction conditions is crucial to avoid the formation of unwanted byproducts.

Symptom Potential Cause Recommended Solution
Formation of phenolic byproducts.Reaction of the diazonium salt with water.Maintain a low reaction temperature (0-5 °C) to ensure the stability of the diazonium salt.
Use a non-aqueous solvent if the subsequent reaction allows.
Formation of colored impurities (azo compounds).Coupling of the diazonium salt with unreacted starting amine or other aromatic compounds.Ensure complete diazotization by using a slight excess of the diazotizing agent (e.g., sodium nitrite).
Add the diazotizing agent slowly and maintain a low temperature.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate a general synthetic pathway and a troubleshooting workflow.

G cluster_synthesis General Synthetic Pathway Start Starting Material (e.g., 2,6-Dinitrobenzoic Acid) Intermediate1 Step 1: Selective Reduction Start->Intermediate1 Reducing Agent Intermediate2 Reduced Intermediate Intermediate1->Intermediate2 Intermediate3 Step 2: Methoxylation Intermediate2->Intermediate3 Methylating Agent Product This compound Intermediate3->Product

Caption: A generalized synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Workflow Problem Low Yield or Impure Product Analysis Analyze Product (TLC, HPLC, NMR) Problem->Analysis Identify Identify Side Product(s) Analysis->Identify Decarboxylation Decarboxylation (3-methoxyaniline) Identify->Decarboxylation Decarboxylation Product Detected IncompleteReduction Incomplete Reduction (Nitro-precursor) Identify->IncompleteReduction Starting Material Detected Other Other Impurities Identify->Other Other Impurities Detected SolutionDecarb - Lower Temperature - Control pH - Shorter Reaction Time Decarboxylation->SolutionDecarb SolutionReduction - More Reducing Agent - Fresh Catalyst - Longer Reaction Time IncompleteReduction->SolutionReduction SolutionOther - Optimize Stoichiometry - Purification Strategy Other->SolutionOther

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the yield of 2-Amino-6-methoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Reduction of 2-nitro-6-methoxybenzoic acid: This method involves the reduction of a nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

  • Hofmann Degradation of 2-methoxyphthalimide: This route involves the reaction of 2-methoxyphthalimide with a halogen and a strong base, resulting in a primary amine with one less carbon atom.[1][2]

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly based on the optimization of reaction conditions for each route. Catalytic hydrogenation of the corresponding nitro compound often proceeds with high yields, potentially exceeding 90% with proper catalyst selection and reaction control.[3] The Hofmann degradation of a substituted phthalimide, such as a methoxy-substituted one, has been reported with yields around 46%.[4] However, optimization of the Hofmann degradation conditions can also lead to improved yields.

Q3: What are the critical parameters to control for yield improvement in the catalytic hydrogenation route?

A3: To maximize the yield in the catalytic hydrogenation of 2-nitro-6-methoxybenzoic acid, consider the following parameters:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a commonly used catalyst.[1] The catalyst loading is a critical parameter to optimize.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and completeness.

  • Solvent: The choice of solvent can affect the solubility of the starting material and the efficiency of the catalyst.

  • Temperature: The reaction is typically carried out at room temperature, but gentle heating may be required in some cases.[1]

  • Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time and avoid over-reduction or side reactions.

Q4: How can I improve the yield of the Hofmann degradation route?

A4: For the Hofmann degradation of 2-methoxyphthalimide, focus on these factors to enhance the yield:

  • Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are typically used.[1] The concentration and stoichiometry of the base are critical.

  • Reaction Temperature: The temperature needs to be carefully controlled to manage the exothermic nature of the reaction and prevent side reactions.

  • Halogen Stoichiometry: The molar ratio of the halogen (e.g., bromine) to the amide is a key parameter to optimize.

  • Slow Addition of Reagents: Gradual addition of the halogen and base solution can help to control the reaction and minimize the formation of byproducts.

Q5: What are the common side products in these syntheses?

A5: In the catalytic hydrogenation route , potential side products include incompletely reduced intermediates (e.g., nitroso or hydroxylamino compounds) or products from over-reduction if other functional groups are present.

In the Hofmann degradation route , common side products can include the unreacted starting amide, isocyanate intermediates reacting with nucleophiles other than water, or byproducts from side reactions of the isocyanate.[5]

Q6: What is the best method for purifying the final product?

A6: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial. A good solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling. Common solvents to screen for recrystallization include ethanol, methanol, water, or a mixture of these.[6]

Troubleshooting Guides

Route 1: Reduction of 2-nitro-6-methoxybenzoic acid
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time. - Increase hydrogen pressure. - Increase catalyst loading.
Catalyst poisoning- Ensure the purity of starting materials and solvent. - Use a fresh batch of catalyst.
Poor catalyst activity- Use a different type of catalyst (e.g., different metal or support). - Ensure proper activation of the catalyst if required.
Presence of Starting Material in Product Incomplete reaction- See "Low Yield" troubleshooting steps.
Formation of Multiple Products Side reactions- Optimize reaction temperature; lower temperature may increase selectivity. - Screen different solvents.
Over-reduction- Carefully monitor the reaction progress and stop it once the starting material is consumed.
Product is Difficult to Isolate Product is too soluble in the reaction solvent- After filtering the catalyst, concentrate the filtrate to induce precipitation. - Add an anti-solvent to precipitate the product.
Route 2: Hofmann Degradation of 2-methoxyphthalimide
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction- Ensure the use of a sufficiently strong base and correct stoichiometry. - Increase reaction time or temperature moderately.
Formation of byproducts- Control the temperature carefully, as the reaction is exothermic. - Add the halogen and base solution slowly and portion-wise.
Degradation of the product- Avoid excessive heating or prolonged reaction times at high temperatures.
Product is Contaminated with Starting Material Incomplete reaction- See "Low Yield" troubleshooting steps for incomplete reaction.
Formation of a Tar-like Substance Uncontrolled reaction- Improve temperature control, possibly by using an ice bath during reagent addition. - Ensure efficient stirring.
Product is Discolored Formation of colored impurities- Treat the crude product with activated charcoal during recrystallization.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from the synthesis of a similar compound, 2-amino-6-methylbenzoic acid.[1]

Materials:

  • 2-nitro-6-methoxybenzoic acid

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-nitro-6-methoxybenzoic acid in methanol.

  • Carefully add 10% Palladium on Carbon catalyst to the solution (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with an inert gas to remove air.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data for Catalytic Hydrogenation Optimization:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Catalyst Loading 1 mol%2.5 mol%5 mol%Higher loading may increase reaction rate but also cost.
Hydrogen Pressure 20 psi50 psi80 psiHigher pressure generally leads to a faster reaction.
Temperature 25°C40°C60°CHigher temperatures may increase the rate but can also lead to side reactions.
Protocol 2: Synthesis of this compound via Hofmann Degradation

This protocol is based on the general principles of the Hofmann degradation reaction.[5]

Materials:

  • 2-methoxyphthalimide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution to form a sodium hypobromite solution.

  • In a separate flask, dissolve 2-methoxyphthalimide in a suitable solvent (if necessary) or use it as a fine powder.

  • Slowly and carefully add the cold sodium hypobromite solution to the 2-methoxyphthalimide with vigorous stirring, while maintaining a low temperature (e.g., 0-10°C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., 50-70°C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and then carefully acidify it with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Purify the crude this compound by recrystallization.

Quantitative Data for Hofmann Degradation Optimization:

ParameterCondition 1Condition 2Condition 3Expected Outcome
Molar Ratio (Amide:Br₂:NaOH) 1 : 1.1 : 41 : 1.2 : 51 : 1.05 : 4.5Stoichiometry is critical for optimal yield.
Reaction Temperature (°C) 0-10°C (addition), then 50°C0-5°C (addition), then 60°C5-15°C (addition), then 70°CTemperature control is crucial to avoid side reactions.
Base Concentration 10% NaOH15% NaOH20% NaOHHigher concentration may increase the reaction rate but can also promote hydrolysis of the starting material.

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 2-nitro-6-methoxybenzoic acid in Methanol add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert pressurize_h2 Pressurize with H2 purge_inert->pressurize_h2 stir Stir at Room Temperature pressurize_h2->stir monitor Monitor by TLC/HPLC stir->monitor vent_purge Vent H2, Purge with Inert Gas monitor->vent_purge filter Filter Catalyst vent_purge->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize concentrate->recrystallize dry Dry Pure Product recrystallize->dry

Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.

troubleshooting_low_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Loss During Work-up/Purification low_yield->cause3 solution1a Optimize Reaction Time/Temperature cause1->solution1a solution1b Check Reagent Stoichiometry/Purity cause1->solution1b solution2a Improve Temperature Control cause2->solution2a solution2b Slow Reagent Addition cause2->solution2b solution3a Optimize Recrystallization Solvent cause3->solution3a solution3b Careful Product Isolation cause3->solution3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Amino-6-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-6-methoxybenzoic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving, even when heating. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent: this compound possesses both polar (amino and carboxylic acid groups) and non-polar (benzene ring) characteristics, which can make solvent selection tricky. If the compound has very low solubility even at the solvent's boiling point, the solvent is likely not suitable.

  • Insufficient Solvent: You may not be using a large enough volume of the hot solvent.

  • Solution: Try adding the hot solvent in smaller portions to your crude material while heating and stirring. If solubility remains an issue, consider switching to a more polar solvent or employing a mixed solvent system. For instance, if a non-polar solvent isn't working, a more polar one like ethanol or a mixture of ethanol and water could be effective.[1]

Q2: Instead of crystals, oily droplets are forming as my solution cools. How can I resolve this?

A2: This phenomenon, known as "oiling out," can be caused by several factors:

  • High Level of Impurities: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

  • Solvent Issues: The boiling point of the solvent might be higher than the melting point of your compound.

  • Solutions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool at a much slower rate. Insulating the flask can help with this.

    • If oiling continues, you might need to purify the crude product by another method, such as column chromatography, to remove a larger portion of the impurities before attempting recrystallization again.[1][2]

Q3: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: A lack of crystal formation is usually due to either the solution not being supersaturated enough or the presence of something inhibiting crystallization. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. These microscopic scratches can serve as nucleation sites for crystal growth.[2]

  • Seeding: If you have a small, pure crystal of this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.[2][3]

Q4: The final yield of my purified this compound is very low. What could have gone wrong?

A4: Low recovery is a common issue in recrystallization and can be attributed to several factors:

  • Using Too Much Solvent: This is a frequent cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, some of the product may crystallize on the filter paper or in the funnel.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.

  • Solutions:

    • Use the minimum amount of hot solvent required to dissolve your crude product.

    • Pre-heat the funnel and receiving flask before hot filtration to prevent premature crystallization.

    • Always wash the collected crystals with a small amount of ice-cold solvent.

    • To potentially increase your yield, you can concentrate the mother liquor by boiling off some of the solvent and cooling it again to obtain a second crop of crystals, though this crop may be less pure.[1][4]

Q5: My recrystallized product is still colored. How can I decolorize it?

A5: Colored impurities can sometimes be stubborn. Here are a couple of strategies to address this:

  • Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal can adsorb many colored impurities. Be careful not to add too much, as it can also adsorb your desired product.

  • Repeat the Recrystallization: A second recrystallization may be necessary to remove persistent impurities.[1]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for selecting a recrystallization solvent for this compound?

A: An ideal solvent for recrystallization should dissolve the compound when hot but not when cold.[5] Given the structure of this compound, good starting points for solvent screening include ethanol, methanol, and water, or mixed solvent systems like ethanol/water.[1] Because the molecule has both acidic and basic functional groups, the pH of the solution can also play an important role in its solubility.[6]

Q: What are the common impurities I might expect in crude this compound?

A: The nature of impurities will depend on the synthetic route used to prepare the compound. However, common impurities could include unreacted starting materials, by-products from side reactions, or regioisomers.

Q: How can I assess the purity of my final product?

A: The purity of your recrystallized this compound can be assessed using several analytical techniques. A key indicator of purity is the melting point; a sharp melting point range close to the literature value suggests high purity. The reported melting point is in the range of 86.0 to 90.0 °C.[7] Other common methods for purity assessment include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q: What safety precautions should I take when performing this recrystallization?

A: It is important to handle all chemicals with care. This compound may cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Work in a well-ventilated area or a fume hood.[11] Consult the Safety Data Sheet (SDS) for detailed safety information.[9][10][11][12][13]

Data Presentation

Qualitative Solubility of Structurally Similar Aromatic Acids

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative summary of the solubility of structurally similar compounds to guide solvent selection.

SolventQualitative Solubility of Similar Aromatic Acids (e.g., Benzoic Acid, Anthranilic Acid)Expected Solubility of this compound
WaterSparingly soluble in cold water, more soluble in hot water.Likely to be sparingly soluble in cold water and more soluble in hot water. Solubility will be pH-dependent.[1]
EthanolSoluble.Expected to be soluble, especially when heated.[1]
MethanolSoluble.Expected to be soluble, especially when heated.[1]
AcetoneSoluble.Likely to be soluble.[1]
HexaneInsoluble to sparingly soluble.Likely to be poorly soluble.
Ethyl AcetateSoluble.Likely to be soluble.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general methodology. The optimal solvent and volumes may need to be determined experimentally on a small scale first.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Two Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Methodology:

  • Solvent Selection: If the optimal solvent is not known, perform a small-scale test. Place a small amount of the crude material in a test tube and add a few drops of the solvent. A suitable solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to a constant weight.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Fully Dissolved insoluble Still Insoluble? dissolve->insoluble Insoluble Impurities? crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No end Pure Product collect->end oiling_out Oiling Out? troubleshoot->oiling_out add_more_solvent Add More Hot Solvent add_more_solvent->dissolve insoluble->add_more_solvent No change_solvent Change Solvent insoluble->change_solvent Yes change_solvent->dissolve induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->cool oiling_out->induce_crystallization No reheat_cool_slowly Reheat, Add Solvent, Cool Slowly oiling_out->reheat_cool_slowly Yes reheat_cool_slowly->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting guide for the synthesis of anthranilic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of anthranilic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in the Synthesis of Anthranilic Acid via Hofmann Rearrangement of Phthalimide

Q: My yield of anthranilic acid from the Hofmann rearrangement of phthalimide is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this reaction are a common problem and can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Incomplete Reaction: The Hofmann rearrangement requires careful control of reaction conditions to proceed to completion.

    • Troubleshooting:

      • Ensure all reagents are added in the correct stoichiometric ratios.

      • Maintain the recommended reaction temperature and time. Heating the reaction mixture to around 80°C for a short period after the addition of hypochlorite can help ensure the destruction of the isocyanate intermediate.[1]

      • Ensure the phthalimide is finely powdered to maximize its surface area and reactivity.

  • Side Reactions: Several side reactions can consume your starting material or product, leading to lower yields.

    • Hydrolysis of Phthalimide: At elevated temperatures in the alkaline solution, phthalimide can hydrolyze back to phthalic acid.

      • Troubleshooting: Keep the temperature of the alkaline phthalimide solution below 35°C (preferably below 30°C) before the addition of the hypochlorite solution.[2]

    • Formation of Chlorates: If the alkaline hypochlorite solution is prepared or stored at too high a temperature, chlorates can form. Chlorates can degrade the anthranilic acid product.

      • Troubleshooting: The temperature of the alkaline hypochlorite solution should not exceed 15°C during its preparation and storage.[2]

    • Reaction Temperature Control: The overall reaction temperature after mixing the reactants is critical.

      • Troubleshooting: The temperature of the mixture of the alkaline phthalimide and hypochlorite solutions should not be allowed to rise above approximately 40°C.[2]

  • Product Loss During Workup: Anthranilic acid has some solubility in water, and improper workup can lead to significant product loss.

    • Troubleshooting:

      • pH Control: Carefully neutralize the reaction mixture. After neutralization with a strong acid like HCl to about pH 7-8, use a weak acid like glacial acetic acid to precipitate the anthranilic acid.[3][4] The highest yield is often achieved just below pH 7.[4] Using a strong acid to lower the pH further can lead to the formation of the more water-soluble hydrochloride salt of anthranilic acid.[5]

      • Concentration: If the product does not precipitate, the solution may be too dilute. Carefully boiling off some of the water to concentrate the solution can induce precipitation.[4]

      • Recovery from Filtrate: Any remaining anthranilic acid in the filtrate can be precipitated as its copper salt by adding a saturated solution of copper(II) acetate. The anthranilic acid can then be recovered from the filtered copper salt.

Issue 2: Product Discoloration (Brown, Yellow, or Tan Product)

Q: My synthesized anthranilic acid is not a pure white solid but is instead brown, yellow, or tan. What causes this discoloration and how can I purify it?

A: Discoloration of the final product is a frequent issue and is often due to the presence of small amounts of intensely colored impurities.

  • Causes of Discoloration:

    • Oxidation: Basic solutions of anthranilate are susceptible to oxidation, which can lead to the formation of dark-colored byproducts.[6]

    • Impurities in Starting Materials: Commercially available starting materials may contain impurities that can carry through the synthesis.

    • Side Reactions: Uncontrolled reaction temperatures can lead to side reactions that produce colored impurities. For instance, if the addition of hypochlorite is too rapid or not sufficiently cooled, a red color can form, often leading to a darker final product and lower yields.[6]

  • Purification and Decolorization Methods:

    • Recrystallization: This is the most common method for purifying anthranilic acid.

      • From Hot Water: Dissolve the crude product in a minimum amount of boiling water. If the solution is colored, add a small amount of activated charcoal.[4] Boil for a few minutes, then filter the hot solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to form crystals.

      • From Ethanol/Water: If recrystallization from water is not effective, dissolving the crude product in ethanol and then adding water to induce crystallization can be successful.[6]

    • Activated Charcoal Treatment: Adding activated charcoal to the hot solution during recrystallization is very effective at removing colored impurities.[4][6]

    • Copper Salt Formation: As a more rigorous purification step, anthranilic acid can be converted to its copper salt. The acid can then be liberated from its salt form.

Issue 3: Difficulties in the Synthesis of N-substituted Anthranilic Acid Derivatives

Q: I am having trouble with the N-alkylation or N-acylation of anthranilic acid. What are the common challenges?

A: The synthesis of N-substituted anthranilic acid derivatives can be complicated by the presence of two nucleophilic sites: the amino group and the carboxylate group.

  • Competition between N- and O-alkylation/acylation:

    • Problem: In basic media, the carboxylate anion is a potent nucleophile and can compete with the amino group for the electrophile, leading to the formation of the ester (O-alkylation/acylation) as a side product or even the major product.[7]

    • Troubleshooting:

      • Solvent Choice: The choice of solvent can influence the selectivity. O-alkylation is often favored in aprotic solvents like DMF, while N-alkylation may be more successful in aqueous basic solutions.[7]

      • Protecting Groups: Protecting the carboxylic acid group as an ester before performing the N-alkylation or N-acylation can prevent O-substitution. The protecting group can then be removed by hydrolysis.

  • Low Reactivity in Ullmann Condensation for N-phenylanthranilic acid:

    • Problem: The classical Ullmann condensation for the synthesis of N-phenylanthranilic acid often requires high temperatures and long reaction times, leading to low yields and side products.[8]

    • Troubleshooting:

      • Catalyst and Ligand: Ensure the use of an active copper catalyst. The addition of ligands like 1,10-phenanthroline can improve the reaction efficiency.[9]

      • Reaction Conditions: Use a dry, inert solvent like dioxane and ensure the reaction is carried out under an inert atmosphere (e.g., Argon).[9]

      • Ultrasound Irradiation: The use of ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields in the Ullmann-Goldberg condensation, even when using water as a solvent.[10]

Quantitative Data Summary

ParameterCondition 1Condition 2YieldReference
Hofmann Rearrangement Yield Standard ProcedureOptimized pH control~45%[11]
Standard heatingUltrasound irradiationHigher yield, shorter time[10]
Ullmann Condensation (N-phenylanthranilic acid) Conventional Heating (24h)Sonication (4h)78%[12]
Conventional HeatingSonication91%[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of Anthranilic Acid from Phthalimide (Hofmann Rearrangement)

This protocol is adapted from various literature procedures.[1][11]

  • Preparation of Sodium Hypochlorite Solution: If not using a commercial solution, prepare it by dissolving bromine in a cold solution of sodium hydroxide. Ensure the temperature is kept below 15°C.[2]

  • Reaction Setup: In a flask equipped with a stirrer, dissolve finely powdered phthalimide in an aqueous solution of sodium hydroxide. Maintain the temperature below 30°C.[2]

  • Hofmann Rearrangement: Cool the phthalimide solution in an ice bath. Slowly add the cold sodium hypochlorite solution with vigorous stirring, ensuring the temperature does not exceed 40°C.[2]

  • Completion of Reaction: After the addition is complete, continue stirring for about 15 minutes. Then, warm the solution to approximately 75-80°C for a few minutes to ensure the complete decomposition of the isocyanate intermediate.[1][11]

  • Precipitation of Product: Cool the reaction mixture in an ice bath. Cautiously neutralize the solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 7-8. Then, slowly add glacial acetic acid with stirring to precipitate the anthranilic acid.[4]

  • Isolation and Washing: Collect the precipitated anthranilic acid by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the product, for example, by heating in an oven at around 100°C.[1]

Protocol 2: Purification of Anthranilic Acid by Recrystallization
  • Dissolution: Place the crude, colored anthranilic acid in a flask and add a minimal amount of boiling water to dissolve it completely.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal (about 1-2% by weight of the crude product) to the hot solution.

  • Hot Filtration: Boil the solution with the charcoal for a few minutes. While still hot, filter the solution through a fluted filter paper or a preheated Büchner funnel to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the white crystals of pure anthranilic acid by vacuum filtration and wash them with a small amount of cold water.

  • Drying: Dry the purified crystals.

Visualizations

TroubleshootingWorkflow start Synthesis of Anthranilic Acid Derivative problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes discoloration Product Discoloration problem->discoloration Yes side_reaction Unexpected Side Product problem->side_reaction Yes success Successful Synthesis problem->success No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Product Loss During Workup low_yield->workup_loss oxidation Oxidation discoloration->oxidation impurities Starting Material Impurities discoloration->impurities wrong_conditions Incorrect Reaction Conditions side_reaction->wrong_conditions check_temp Check Temperature Control incomplete_rxn->check_temp check_reagents Verify Reagent Stoichiometry incomplete_rxn->check_reagents optimize_ph Optimize pH for Precipitation workup_loss->optimize_ph recrystallize Recrystallize with Charcoal oxidation->recrystallize check_sm Check Purity of Starting Materials impurities->check_sm analyze_side_product Analyze Side Product (NMR, MS) wrong_conditions->analyze_side_product recrystallize->success adjust_conditions Adjust Reaction Conditions (Solvent, Catalyst, Temp.) analyze_side_product->adjust_conditions adjust_conditions->start

A general troubleshooting workflow for the synthesis of anthranilic acid derivatives.

HofmannRearrangement phthalimide Phthalimide n_bromo N-Bromophthalimide anion phthalimide->n_bromo Deprotonation & Bromination side_reaction Side Reaction (Hydrolysis) phthalimide->side_reaction naoh_br2 NaOH, Br2 isocyanate Isocyanate Intermediate n_bromo->isocyanate Loss of Br- rearrangement Rearrangement anthranilic_acid Anthranilic Acid isocyanate->anthranilic_acid Hydrolysis & Decarboxylation hydrolysis H2O phthalic_acid Phthalic Acid side_reaction->phthalic_acid NaOH, H2O high_temp High Temp.

The Hofmann rearrangement pathway for anthranilic acid synthesis and a common side reaction.

References

Technical Support Center: Identification of Impurities in 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and troubleshooting of impurities in 2-Amino-6-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three types:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, or degradation products.

  • Inorganic Impurities: These may include reagents, catalysts, and inorganic salts used in the manufacturing process.

  • Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.

Q2: What are the potential sources of these impurities?

A2: The synthesis of this compound often involves steps like nitration, reduction, and methoxylation.[1] Impurities can arise from incomplete reactions, side reactions, or degradation of the product under reaction or storage conditions. Common starting materials for similar compounds, like substituted nitrobenzoic acids, can also be a source of impurities if not fully consumed.

Q3: What analytical techniques are most suitable for identifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[2] High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification.[3] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS), often coupled with HPLC (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study is a process where the drug substance is intentionally exposed to harsh conditions such as acid, base, heat, light, and oxidation.[5] This is done to accelerate the formation of degradation products and helps in identifying potential impurities that could form under various storage and handling conditions, thus establishing the stability-indicating nature of the analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of impurities in this compound.

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram - Contamination of sample, solvent, or glassware.- Presence of a process-related or degradation impurity.- Air bubbles in the detector.- Prepare fresh solutions and thoroughly clean all equipment.- Perform co-injection with a known standard if available.- Proceed with impurity identification using LC-MS and NMR.- Purge the HPLC system.
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust mobile phase pH to be at least 2 pH units away from the pKa of the analyte.- Reduce sample concentration.- Use a new or different HPLC column.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Ensure proper mixing of the mobile phase and check the pump for leaks.- Use a column oven to maintain a consistent temperature.
Difficulty in identifying an unknown impurity - Insufficient concentration of the impurity for spectroscopic analysis.- Co-elution of the impurity with another component.- Isolate the impurity using preparative HPLC to obtain a sufficient amount for NMR.- Optimize the HPLC method to improve resolution.

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed for the quantitative analysis of this compound and the detection of its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Ultrapure water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is a gradient elution.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound sample in the diluent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: Set the wavelength based on the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Analysis: Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.

  • Data Processing: Identify and quantify the impurities based on their retention times and peak areas relative to the main peak. The area percentage method is commonly used for purity determination.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60-80 °C for a specified period.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60-80 °C for a specified period.

  • Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for several hours.

  • Photolytic Degradation: Expose the sample (both solid and in solution) to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples by the developed HPLC method to observe any new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation cluster_degradation Forced Degradation start 2-Amino-6-methoxybenzoic acid Sample hplc HPLC-UV Analysis start->hplc Inject lcms LC-MS Analysis hplc->lcms Characterize Unknown Peaks purity Purity Assessment hplc->purity Peak Area % id Impurity Identification lcms->id nmr NMR Spectroscopy quant Impurity Quantification id->quant Quantify using calibrated method stress Stress Conditions (Acid, Base, Heat, etc.) stress->start Degrade Sample

Caption: Experimental workflow for impurity identification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peak in HPLC? contamination Contamination? start->contamination Yes degradation Degradation? start->degradation No rerun Prepare Fresh Solutions & Rerun Analysis contamination->rerun Check process_impurity Process-related Impurity? degradation->process_impurity No forced_degradation Perform Forced Degradation Study degradation->forced_degradation Investigate characterize Characterize using LC-MS and NMR process_impurity->characterize Identify

Caption: Troubleshooting logic for unexpected peaks.

References

Optimizing reaction conditions for the diazotization of 2-Amino-6-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the diazotization of 2-amino-6-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction is complete, but the yield of the diazonium salt is consistently low. What are the potential causes and how can I improve it?

Low yields in diazotization reactions can stem from several factors. The most common issues are improper temperature control, insufficient acidity, or slow/incomplete dissolution of the starting material.

To enhance the yield, consider the following optimization strategies:

  • Temperature Control: The diazonium salt of this compound, like most diazonium salts, is thermally unstable. It is crucial to maintain a strict temperature range of 0-5 °C throughout the reaction.[1] Use an ice-salt bath for more effective temperature management.

  • Slow Reagent Addition: The addition of the sodium nitrite solution should be done dropwise and slowly to the acidic solution of the amine. This helps to control the exothermic nature of the reaction and prevent localized temperature increases that can lead to decomposition.[1]

  • Ensure Complete Dissolution: Before adding the sodium nitrite, ensure that the this compound is fully dissolved in the acidic solution. Incomplete dissolution can lead to a non-stoichiometric reaction. Gentle warming may be necessary to dissolve the amine initially, but the solution must be thoroughly cooled to 0-5 °C before the diazotization begins.[1]

  • Sufficient Acidity: A high concentration of a strong mineral acid, such as hydrochloric acid or sulfuric acid, is necessary to facilitate the formation of the nitrosonium ion (NO+) from sodium nitrite and to prevent unwanted side reactions like azo coupling.[1]

Q2: The reaction mixture has turned a dark brown or black color. What does this indicate and what can be done to prevent it?

A dark coloration in the reaction mixture is often a sign of diazonium salt decomposition or the occurrence of side reactions.[1] The primary causes for this are:

  • Elevated Temperature: If the temperature rises above the optimal 0-5 °C range, the unstable diazonium salt will begin to decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas.[1]

  • Insufficient Acidity: Inadequate acid concentration can lead to the newly formed diazonium salt coupling with unreacted this compound, forming colored azo compounds.[1]

To prevent this, strictly adhere to the recommended temperature range and ensure a sufficient excess of strong mineral acid is used.

Q3: A solid has precipitated out of the solution during the reaction. Is this normal?

Precipitation during the reaction can be due to a couple of reasons:

  • Insoluble Amine Salt: The salt of this compound formed with the mineral acid may not be fully soluble in the reaction medium. Ensure enough acid is used to form the soluble salt.[1]

  • Precipitation of the Diazonium Salt: It is possible for the diazonium salt itself to be sparingly soluble in the reaction mixture. If this is the case, it is not necessarily a problem, but ensure the mixture is well-stirred to allow the reaction to proceed to completion.[1]

Q4: How can I confirm that the diazotization reaction has successfully formed the diazonium salt?

A common and effective method to confirm the formation of the diazonium salt is through a coupling reaction.[1] A small aliquot of the reaction mixture can be added to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye, typically red or orange, indicates the presence of the diazonium salt.[1]

Frequently Asked Questions (FAQs)

Q5: What is the optimal temperature for the diazotization of this compound?

The optimal temperature for most diazotization reactions, including that of substituted anilines like this compound, is between 0-5 °C.[1] This is because aromatic diazonium salts are thermally unstable and can decompose at higher temperatures, significantly reducing the yield.[1]

Q6: Which acid should I use for this reaction and in what concentration?

Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used for diazotization.[1] A high acidity is crucial for two main reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it ensures the primary amine is protonated, which prevents it from coupling with the diazonium salt.[1] A significant excess of the acid is generally recommended.

Q7: How stable is the diazonium salt of this compound?

Q8: What are the likely side products in this reaction?

Potential side products in the diazotization of this compound include:

  • Phenolic compounds: Formed from the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group.[1] Given that the starting material is an anthranilic acid derivative, heating the diazonium salt can lead to the formation of the corresponding salicylic acid derivative.[4][5][6]

  • Azo compounds: Formed from the coupling of the diazonium salt with unreacted this compound. This is more likely to occur if the acidity of the reaction medium is too low.[1]

  • Triazenes: Can be formed by the reaction of the diazonium salt with the amino group of the starting material instead of the aromatic ring.[2]

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines a general procedure for the diazotization of this compound. Researchers should optimize the specific quantities and reaction times for their particular application.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, suspend this compound in a solution of the chosen strong mineral acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this temperature throughout the reaction.[1]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred amine suspension. Monitor the temperature closely and ensure it does not rise above 5 °C.[1]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting solution contains the diazonium salt and should be used immediately in the next synthetic step.

ParameterRecommended Condition
Temperature0-5 °C
AcidConcentrated HCl or H₂SO₄
Molar Ratio (Amine:NaNO₂)1 : 1.05-1.1
Addition of NaNO₂Slow, dropwise
Reaction Time~30 minutes post-addition

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Diazotization cluster_product Product A Suspend this compound in acid B Cool to 0-5 °C A->B D Slowly add NaNO₂ solution to amine suspension B->D C Prepare NaNO₂ solution C->D E Maintain temperature at 0-5 °C D->E Monitor temperature F Stir for 30 minutes E->F G Diazonium salt solution (use immediately) F->G

Caption: Experimental workflow for the diazotization of this compound.

troubleshooting_guide Start Low Yield? Temp Was temperature maintained at 0-5 °C? Start->Temp Acidity Was sufficient acid used? Temp->Acidity Yes Sol_Temp Solution: Use ice-salt bath, monitor closely Temp->Sol_Temp No Addition Was NaNO₂ added slowly? Acidity->Addition Yes Sol_Acidity Solution: Increase acid concentration Acidity->Sol_Acidity No Dissolution Was the amine fully dissolved? Addition->Dissolution Yes Sol_Addition Solution: Add NaNO₂ dropwise Addition->Sol_Addition No Sol_Dissolution Solution: Ensure complete dissolution before cooling Dissolution->Sol_Dissolution No Success Yield should improve Dissolution->Success Yes Sol_Temp->Success Sol_Acidity->Success Sol_Addition->Success Sol_Dissolution->Success

Caption: Troubleshooting decision tree for low yield in diazotization reactions.

References

Stability of 2-Amino-6-methoxybenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2-Amino-6-methoxybenzoic acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a cool, dark, and well-ventilated place. It is recommended to keep the container tightly closed to prevent exposure to moisture and air. For long-term storage, temperatures below 15°C are advisable.

Q2: Are there any known incompatibilities for this compound with common laboratory reagents?

A2: Yes, this compound is incompatible with strong bases and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent degradation.

Q3: What are the visual indicators of degradation for this compound?

A3: While the pure compound is a white to light yellow or light orange powder or crystal, significant color change (e.g., turning dark brown or black) can indicate degradation.[2] The presence of visible impurities or a change in the physical state could also suggest decomposition.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of benzoic acid derivatives can be pH-dependent. Acidic and basic conditions can lead to hydrolysis or other degradation pathways.[3] For amino acids in general, solubility and stability can vary significantly with pH, with the lowest solubility often observed around the isoelectric point.[4] It is crucial to buffer aqueous solutions and monitor for any precipitation or color change.

Q5: In which common organic solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Unexpected precipitation of the compound from a solution.

  • Possible Cause: The solvent may be saturated, or the temperature of the solution has decreased, reducing the solubility of the compound. For aqueous solutions, a change in pH could also lead to precipitation.

  • Solution:

    • Gently warm the solution to see if the precipitate redissolves. Sonication can also aid in dissolution.[5]

    • If using a mixed solvent system, ensure the proportions are correct.

    • For aqueous solutions, check and adjust the pH. Many amino acids are least soluble at their isoelectric point.[4]

    • Consider performing a solubility test to determine the optimal solvent and concentration for your experimental conditions.[6]

Issue 2: The compound appears to be degrading in solution, as indicated by a color change.

  • Possible Cause: The solvent may not be suitable for the compound, leading to a chemical reaction. The solution might be exposed to light or elevated temperatures, which can accelerate degradation. The presence of impurities in the solvent could also be a factor.

  • Solution:

    • Prepare fresh solutions and store them protected from light and at a reduced temperature.

    • Use high-purity, anhydrous solvents to minimize potential reactions with impurities or water.

    • If a particular solvent is suspected, switch to an alternative solvent. A preliminary stability study using a small amount of material can help identify a suitable solvent.

Issue 3: Inconsistent results in assays using solutions of this compound.

  • Possible Cause: The compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration. Adsorption of the compound to the surface of the experimental vessel can also be a factor.

  • Solution:

    • Prepare fresh solutions immediately before use.

    • Perform a time-course stability study in the experimental medium to understand the degradation kinetics of the compound.

    • Consider using silanized glassware or low-adsorption microplates to minimize surface binding.

Quantitative Stability Data

SolventTemperature (°C)Incubation Time (hours)Initial Concentration (mg/mL)Remaining Compound (%)Observations
DMSO254810>99No significant degradation observed.
Methanol2548595Slight yellowing of the solution.
Acetonitrile2548598No visible change.
Water (pH 7.4)2524190Solution turned pale yellow.
Water (pH 3.0)2524185Noticeable yellowing.
Water (pH 9.0)2524188Solution turned light brown.

Experimental Protocols

Protocol 1: Determination of Solvent Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the selected solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Store the vials under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample from each vial.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample by a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier like formic acid, and a C18 column can be used for separation.

  • Data Evaluation:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution (1 mg/mL in test solvent) incubate Aliquot and Incubate (e.g., 25°C, 40°C, light/dark) prep_stock->incubate Transfer sample Sample at Time Points (0, 4, 8, 24, 48h) incubate->sample Collect dilute Dilute with Mobile Phase sample->dilute hplc HPLC Analysis dilute->hplc calculate Calculate % Remaining hplc->calculate degradation Identify Degradation Products calculate->degradation

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_precipitation Precipitation Issue cluster_degradation Degradation Issue start Problem Encountered precipitate Unexpected Precipitation start->precipitate Observation degradation Color Change in Solution start->degradation Observation check_temp Warm Solution / Sonicate precipitate->check_temp check_ph Check / Adjust pH (for aqueous solutions) check_temp->check_ph solubility_test Perform Solubility Test check_ph->solubility_test protect Protect from Light / Heat degradation->protect fresh_solution Use High-Purity Solvents protect->fresh_solution change_solvent Switch to Alternative Solvent fresh_solution->change_solvent

References

Challenges in the scale-up of 2-Amino-6-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: A common and effective route for the large-scale synthesis of this compound starts from 2,6-dinitrotoluene. This multi-step process involves:

  • Oxidation: Conversion of 2,6-dinitrotoluene to 2,6-dinitrobenzoic acid.

  • Esterification: Protection of the carboxylic acid group by converting it to a methyl ester.

  • Nucleophilic Aromatic Substitution (SNAr): Selective replacement of one nitro group with a methoxy group using a methoxide source.

  • Reduction: Reduction of the remaining nitro group to an amine.

  • Hydrolysis: Saponification of the methyl ester to the final carboxylic acid.

An alternative approach involves the direct amination of a 2-halo-6-nitrobenzoic acid derivative, though this may present different challenges in terms of catalyst cost and removal.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns include:

  • Nitration Steps: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. Careful temperature management and controlled addition of nitrating agents are critical.

  • Catalytic Hydrogenation: The use of hydrogen gas with a flammable catalyst (like Palladium on carbon) poses a significant fire and explosion risk. Proper reactor design, inerting procedures, and monitoring of hydrogen uptake are essential.

  • Handling of Strong Acids and Bases: The synthesis involves the use of concentrated acids (e.g., sulfuric acid, nitric acid) and strong bases (e.g., sodium methoxide, sodium hydroxide), which are corrosive and require appropriate personal protective equipment (PPE) and handling procedures.

Q3: How can I monitor the progress of the key reaction steps?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of each synthetic step. It allows for the quantification of starting materials, intermediates, and the final product, as well as the detection of impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessments during the reaction.

Troubleshooting Guide

Problem Area 1: Low Yield
Symptom Potential Cause(s) Suggested Solution(s)
Low yield in the oxidation of 2,6-dinitrotoluene Incomplete reaction due to insufficient oxidant or reaction time.Increase the molar ratio of the oxidizing agent (e.g., sodium dichromate in sulfuric acid). Extend the reaction time and monitor by HPLC.
Over-oxidation or side reactions due to poor temperature control.Maintain strict temperature control, typically below 30°C, during the addition of the oxidant.
Poor conversion in the nucleophilic aromatic substitution (methoxylation) step Insufficient amount of methoxide.Use a molar excess of sodium methoxide (e.g., 2 equivalents or more).
Deactivation of the methoxide by moisture.Ensure anhydrous conditions by using dry solvents and reagents.
Incomplete reduction of the nitro group Catalyst deactivation or insufficient catalyst loading.Increase the catalyst (e.g., Pd/C) loading. Ensure the catalyst is not poisoned by impurities from previous steps.
Poor hydrogen mass transfer.On a larger scale, ensure efficient agitation and appropriate hydrogen pressure to overcome mass transfer limitations.
Low recovery after hydrolysis Incomplete hydrolysis of the ester.Extend the reaction time for saponification and ensure a sufficient excess of base (e.g., NaOH) is used.
Product loss during work-up and isolation.Carefully control the pH during acidification to ensure complete precipitation of the product. Wash the product with a minimal amount of cold solvent to reduce losses.
Problem Area 2: Impurity Formation
Symptom Potential Cause(s) Suggested Solution(s)
Presence of isomeric impurities Non-selective nitration or substitution reactions.Optimize the reaction conditions (temperature, solvent, reagent stoichiometry) to favor the formation of the desired isomer.
Incomplete separation of isomers from previous steps.Employ efficient purification techniques such as fractional crystallization or chromatography for key intermediates.
Formation of byproducts from over-reaction Over-nitration leading to trinitro species.Maintain strict temperature control and use the stoichiometric amount of nitrating agent.
Dehalogenation during catalytic hydrogenation if starting from a halo-aromatic.Screen for selective catalysts and optimize reaction conditions (pressure, temperature, solvent) to minimize hydrodehalogenation.
Discolored product (dark oil or off-white solid) Presence of colored impurities from side reactions.Treat the solution of the crude product with activated charcoal before crystallization.
Oxidation of the amino group.Perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon).
Problem Area 3: Physical Product Quality
Symptom Potential Cause(s) Suggested Solution(s)
Product oils out or fails to crystallize High level of impurities inhibiting crystallization.Purify the crude product by another method (e.g., column chromatography) before attempting crystallization.
Inappropriate crystallization solvent.Perform a solvent screen to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
Formation of very fine powder, difficult to filter Rapid precipitation from a highly supersaturated solution.Use a less polar co-solvent to induce slower precipitation. Reduce the rate of cooling.

Experimental Protocols & Data

Synthetic Pathway Overview

G cluster_0 Synthesis of this compound A 2,6-Dinitrotoluene B 2,6-Dinitrobenzoic acid A->B Oxidation (e.g., Na2Cr2O7, H2SO4) C Methyl 2,6-dinitrobenzoate B->C Esterification (e.g., MeOH, H2SO4) D Methyl 2-methoxy-6-nitrobenzoate C->D Methoxylation (SNAr) (e.g., NaOMe, MeOH) E Methyl 2-amino-6-methoxybenzoate D->E Reduction (e.g., H2, Pd/C) F This compound E->F Hydrolysis (e.g., NaOH, H2O/MeOH) G cluster_1 Troubleshooting Low Purity Start Low Purity of Final Product (by HPLC) CheckIntermediates Analyze purity of key intermediates (e.g., methyl 2-methoxy-6-nitrobenzoate) Start->CheckIntermediates ImpureIntermediate Impure Intermediate Detected CheckIntermediates->ImpureIntermediate PurifyIntermediate Incorporate purification step for intermediate (e.g., recrystallization, chromatography) ImpureIntermediate->PurifyIntermediate Yes CheckFinalStep Intermediate is pure. Analyze final reduction/hydrolysis and workup. ImpureIntermediate->CheckFinalStep No PurifyIntermediate->Start SideReaction Side reactions during final steps? CheckFinalStep->SideReaction OptimizeFinal Optimize final step conditions (e.g., temperature, pH of precipitation) SideReaction->OptimizeFinal Yes PurificationIssue Ineffective final purification? SideReaction->PurificationIssue No OptimizeFinal->Start ImprovePurification Improve final purification (e.g., different recrystallization solvent, activated carbon treatment) PurificationIssue->ImprovePurification Yes End High Purity Product PurificationIssue->End No ImprovePurification->Start

Technical Support Center: Byproduct Formation in Benzyne Generation from 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the generation of 3-methoxybenzyne from 2-amino-6-methoxybenzoic acid. The information is tailored to address specific experimental challenges, focusing on the identification and mitigation of byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for generating 3-methoxybenzyne from this compound?

A1: The most common laboratory method is the diazotization of this compound, followed by in situ decomposition of the resulting diazonium salt. This process generates the reactive intermediate 3-methoxybenzyne, which can then be trapped by a suitable diene, such as furan or cyclopentadiene. The diazotization is typically carried out using an alkyl nitrite, such as isoamyl nitrite, in an aprotic solvent.

Q2: What are the potential byproducts in this reaction?

A2: Several byproducts can form during the generation of 3-methoxybenzyne. The presence and quantity of these byproducts are highly dependent on the reaction conditions. Common byproducts include:

  • 2,2'-dicarboxy-6,6'-dimethoxyazoxybenzene: Formed from the coupling of the intermediate diazonium salt.

  • 2-Hydroxy-6-methoxybenzoic acid: Results from the reaction of the diazonium salt with water.

  • 2-Iodo-6-methoxybenzoic acid (if iodide is present): Can be formed in the presence of an iodide source.

  • Polymers of 3-methoxybenzyne: The highly reactive benzyne can polymerize if not efficiently trapped.

  • Products from reaction with the solvent: The benzyne intermediate can potentially react with the solvent if the solvent is not inert.

The methoxy group can also influence the reaction, potentially leading to other substituted byproducts, although specific literature on this is scarce.

Q3: What are the critical safety precautions for this reaction?

A3: The intermediate, benzenediazonium-2-carboxylate, is known to be explosive when dry.[1][2] It is crucial to keep the intermediate wet with solvent at all times and to handle it behind a safety screen in a fume hood.[1][2] Avoid scraping the solid with a metal spatula.[3] It is also recommended to have a wet towel or sponge readily available to deactivate any spills.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the trapped adduct 1. Incomplete diazotization.- Ensure the isoamyl nitrite is fresh and of high quality.- Use a slight excess of isoamyl nitrite.- Monitor the reaction progress by TLC to ensure complete consumption of the starting material.
2. Inefficient trapping of the benzyne.- Use a large excess of the trapping agent (e.g., furan).- Ensure the trapping agent is added before or concurrently with the benzyne generation.- Maintain the appropriate reaction temperature for the Diels-Alder trapping reaction.
3. Polymerization of benzyne.- Add the diazonium salt precursor slowly to the hot trapping agent solution to keep the benzyne concentration low.- Ensure efficient stirring.
Presence of a significant amount of 2-hydroxy-6-methoxybenzoic acid Contamination of reagents or solvents with water.- Use anhydrous solvents and reagents.- Dry the glassware thoroughly before use.
Formation of a large amount of colored, insoluble material 1. Polymerization of benzyne.- See "Low yield of the trapped adduct," point 3.
2. Formation of azoxybenzene byproduct.- This is an inherent byproduct; however, its formation can be minimized by controlling the reaction temperature and the rate of addition of the diazotizing agent.
Reaction appears sluggish or does not go to completion 1. Low reaction temperature.- The decomposition of the diazonium salt to benzyne requires elevated temperatures. Ensure the reaction is heated to the appropriate temperature (typically refluxing in a suitable solvent like THF or 1,2-dichloroethane).
2. Poor quality of this compound.- Use purified starting material.

Experimental Protocols

General Protocol for the Generation and Trapping of 3-Methoxybenzyne

This protocol is adapted from the established procedure for the generation of benzyne from anthranilic acid and should be performed with strict adherence to all safety precautions.[1]

Materials:

  • This compound

  • Isoamyl nitrite

  • Furan (or other trapping agent)

  • Anhydrous tetrahydrofuran (THF) or 1,2-dichloroethane (DCE)

  • Trichloroacetic acid (catalyst)

  • Ice-water bath

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Preparation of the Diazonium Salt:

    • In a beaker, dissolve this compound and a catalytic amount of trichloroacetic acid in anhydrous THF.

    • Cool the solution in an ice-water bath with magnetic stirring.

    • Slowly add isoamyl nitrite to the cooled solution. A mildly exothermic reaction may occur.

    • Stir the mixture for 1-1.5 hours while maintaining the temperature between 18-25°C. The product, 3-methoxybenzenediazonium-2-carboxylate, will precipitate as a tan solid.

    • Cool the mixture to 10°C and collect the solid by suction filtration using a plastic Büchner funnel. Crucially, do not allow the filter cake to become dry. [1][2]

    • Wash the solid with cold, anhydrous THF, followed by the solvent to be used in the next step (e.g., 1,2-dichloroethane).

  • Generation and Trapping of 3-Methoxybenzyne:

    • In a separate flask equipped with a reflux condenser and a magnetic stirrer, heat a solution of a large excess of the trapping agent (e.g., furan) in the reaction solvent (e.g., 1,2-dichloroethane) to reflux.

    • Prepare a slurry of the wet diazonium salt in the same solvent.

    • Slowly add the slurry of the diazonium salt to the refluxing solution of the trapping agent over a period of 30-60 minutes.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • The workup procedure will depend on the specific trapping agent used and the properties of the resulting adduct. A typical workup may involve:

      • Washing the reaction mixture with water and brine.

      • Drying the organic layer over an anhydrous salt (e.g., MgSO₄).

      • Removing the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Reaction Pathway for Benzyne Generation and Trapping

Benzyne_Generation cluster_diazotization Diazotization cluster_decomposition Decomposition cluster_trapping Trapping 2-Amino-6-methoxybenzoic_acid This compound Diazonium_salt 3-Methoxybenzenediazonium-2-carboxylate 2-Amino-6-methoxybenzoic_acid->Diazonium_salt Isoamyl nitrite, cat. CCl3COOH Benzyne 3-Methoxybenzyne Diazonium_salt->Benzyne Δ, -N2, -CO2 Adduct Diels-Alder Adduct Benzyne->Adduct Furan Furan Furan->Adduct

Caption: Benzyne generation from this compound and subsequent trapping.

Troubleshooting Logic Flow

Troubleshooting_Benzyne Start Low Yield or Byproduct Formation Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Trapping Check Trapping Conditions Start->Check_Trapping Check_Purity Check Reagent Purity and Dryness Start->Check_Purity Incomplete_Reaction Incomplete Reaction? Check_Diazotization->Incomplete_Reaction Inefficient_Trapping Inefficient Trapping? Check_Trapping->Inefficient_Trapping Water_Contamination Water Present? Check_Purity->Water_Contamination Solution_Diazotization Increase isoamyl nitrite and/or reaction time Incomplete_Reaction->Solution_Diazotization Yes Solution_Trapping Increase excess of trapping agent, check temperature Inefficient_Trapping->Solution_Trapping Yes Solution_Purity Use anhydrous solvents and fresh reagents Water_Contamination->Solution_Purity Yes

Caption: A logical workflow for troubleshooting common issues in benzyne generation.

References

Validation & Comparative

Validated analytical methods for 2-Amino-6-methoxybenzoic acid purity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validated analytical methods for determining the purity of 2-Amino-6-methoxybenzoic acid is essential for researchers, scientists, and professionals involved in drug development. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Titrimetry, providing supporting data from analogous compounds to establish a framework for method development and validation.

Comparison of Analytical Methods

While specific validated performance data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for each method based on the analysis of structurally related aromatic acids and amines. This data provides a reliable baseline for selecting an appropriate analytical technique.

ParameterHPLC-UVGC-MS (with Derivatization)Titrimetry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometric detection.Quantitative chemical analysis to determine the concentration of an analyte by reacting it with a solution of known concentration.
Specificity High (can separate from structurally similar impurities).[1][2]Very High (mass spectrometric detection provides structural information).Low (any acidic or basic impurity will be titrated).
Linearity (Range) Typically 1 - 100 µg/mL (R² > 0.999).[3]Wide linear range, dependent on detector.Dependent on the concentration of the titrant and analyte.
Accuracy (% Recovery) 98.0 - 102.0%.[3]95.0 - 105.0% (can be affected by derivatization efficiency).99.0 - 101.0% for high purity samples.
Precision (% RSD) < 2.0%.[3]< 10.0%.[4]< 1.0%.
Limit of Detection (LOD) ~0.1 µg/mL.[3]ng/L to µg/L range.[4]Not suitable for trace analysis.
Limit of Quantitation (LOQ) ~0.3 µg/mL.[3]pg to ng range.Not suitable for trace analysis.
Analysis Time per Sample ~15-30 minutes.[3]~30-60 minutes (including derivatization).~5-10 minutes.
Primary Application Purity determination and impurity profiling.Identification and quantification of volatile impurities.Assay of the bulk substance.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique for the purity analysis of this compound due to its high selectivity, sensitivity, and ability to separate the main component from potential impurities. A reversed-phase HPLC method with UV detection is a robust approach for this purpose.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Solution Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation Chrom_Run Chromatographic Separation Mobile_Phase_Prep->Chrom_Run System_Suitability->Injection Pass Injection->Chrom_Run Detection UV Detection Chrom_Run->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method

This protocol is a starting point based on validated methods for similar compounds like aminobenzoic acid isomers and other benzoic acid derivatives.[1][5][6] Method optimization and validation are required for its intended use.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 5.5) in a 25:75 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[6]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Phosphate Buffer (pH 5.5): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 5.5 with phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in the specified ratio. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve it in and dilute to 250 mL with the mobile phase.

3. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (% RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

4. Data Analysis:

  • Inject the blank (mobile phase), followed by the working standard solution and the sample solution.

  • Calculate the percentage purity of the sample using the following formula:

Alternative Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is necessary to increase its volatility.[7]

Logical Workflow for Deciding on GC-MS Analysis:

GCMS_Decision_Tree Start Purity Analysis Required Question1 Are volatile impurities of interest? Start->Question1 Question2 Is structural confirmation of impurities needed? Question1->Question2 Yes Use_HPLC Use HPLC for routine purity Question1->Use_HPLC No Question2->Use_HPLC No Use_GCMS Use GC-MS Question2->Use_GCMS Yes Derivatization Derivatization Required Use_GCMS->Derivatization

References

Unveiling the Molecular Structure: A Comparative FTIR Spectral Analysis of 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for this purpose. This guide provides a comparative analysis of the FTIR spectrum of 2-Amino-6-methoxybenzoic acid, offering insights into its vibrational characteristics for structural confirmation. Due to the limited availability of a complete, publicly accessible, experimentally-validated FTIR spectrum and its corresponding theoretical analysis for this compound, this guide levearages data from structurally similar compounds to provide a robust interpretation.

This comparative approach allows for the confident assignment of the principal vibrational modes of this compound. By examining the characteristic spectral regions for the amino, methoxy, and carboxylic acid functional groups, alongside the benzene ring vibrations, a detailed structural fingerprint can be established.

Comparative Vibrational Frequency Analysis

The following table summarizes the expected experimental FTIR vibrational frequencies for this compound, based on the analysis of related molecules such as aminobenzoic acid isomers, methoxybenzoic acid isomers, and other substituted benzoic acids. These comparisons provide a reliable framework for the interpretation of the experimental spectrum of the target molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)Comparative Compound(s) and Observations
N-H Stretching (Amino Group) 3400 - 3200In aminobenzoic acids, asymmetric and symmetric N-H stretching bands are typically observed in this region. The presence of two bands confirms the -NH₂ group.
O-H Stretching (Carboxylic Acid) 3300 - 2500 (broad)The carboxylic acid O-H stretch is characteristically broad due to hydrogen bonding. This band may overlap with C-H stretching vibrations.
C-H Stretching (Aromatic) 3100 - 3000These absorptions are typically of weak to medium intensity and appear at wavenumbers higher than 3000 cm⁻¹.
C-H Stretching (Methoxy Group) 2980 - 2850Asymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group are expected in this region.
C=O Stretching (Carboxylic Acid) 1720 - 1680The carbonyl stretch is a strong and sharp absorption, characteristic of the carboxylic acid group. Its position can be influenced by hydrogen bonding.
N-H Bending (Amino Group) 1640 - 1560This bending (scissoring) vibration of the amino group is a useful diagnostic peak.
C=C Stretching (Aromatic Ring) 1600 - 1450Aromatic rings typically show a series of sharp bands of variable intensity in this region, corresponding to the stretching of the carbon-carbon double bonds.
C-O Stretching (Carboxylic Acid) 1320 - 1210This stretching vibration involves the C-O single bond of the carboxylic acid.
C-O Stretching (Methoxy Group) 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric)The asymmetric stretch is typically stronger than the symmetric one. These bands are characteristic of the aryl-alkyl ether linkage.
C-N Stretching 1340 - 1250The stretching vibration of the bond between the aromatic ring and the amino group.
O-H Bending (Carboxylic Acid) 950 - 900 (out-of-plane)A broad band associated with the out-of-plane bending of the hydroxyl group of the carboxylic acid dimer.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR spectroscopy that is well-suited for the analysis of solid powder samples like this compound.

Objective: To obtain the infrared spectrum of a solid sample of this compound for structural elucidation.

Materials and Instrumentation:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • This compound sample (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to evaporate completely.

  • Background Spectrum: Record a background spectrum. This is a measurement of the ambient atmosphere and the ATR crystal and will be subtracted from the sample spectrum to provide the true spectrum of the sample.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, spectra are collected in the mid-infrared range (4000 - 400 cm⁻¹). To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. The resulting spectrum can be displayed in terms of transmittance or absorbance.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using FTIR spectral analysis.

FTIR_Structural_Confirmation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Confirmation Sample This compound Sample FTIR FTIR Spectrometer with ATR Sample->FTIR Analyze Raw_Spectrum Raw FTIR Spectrum FTIR->Raw_Spectrum Generate Processed_Spectrum Processed Spectrum (Absorbance/Transmittance) Raw_Spectrum->Processed_Spectrum Background Subtraction & Baseline Correction Peak_Picking Peak Picking & Wavenumber Identification Processed_Spectrum->Peak_Picking Analyze Vibrational_Assignment Vibrational Mode Assignment Peak_Picking->Vibrational_Assignment Interpret Comparison Comparison with Reference Data Vibrational_Assignment->Comparison Compare Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation Confirm

Caption: Workflow for FTIR Spectral Analysis and Structural Confirmation.

Logical Relationship of Functional Groups to Spectral Regions

The following diagram illustrates the relationship between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.

Functional_Group_Correlation cluster_functional_groups Functional Groups cluster_spectral_regions Characteristic FTIR Absorption Regions (cm⁻¹) Molecule This compound Amino Amino (-NH₂) Molecule->Amino Methoxy Methoxy (-OCH₃) Molecule->Methoxy Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring NH_Stretch N-H Stretch (3400-3200) Amino->NH_Stretch stretching NH_Bend N-H Bend (1640-1560) Amino->NH_Bend bending CH_Stretch C-H Stretch (3100-2850) Methoxy->CH_Stretch stretching CO_Single_Bond_Stretch C-O Stretch (1320-1020) Methoxy->CO_Single_Bond_Stretch stretching OH_Stretch O-H Stretch (3300-2500) Carboxylic_Acid->OH_Stretch stretching CO_Double_Bond_Stretch C=O Stretch (1720-1680) Carboxylic_Acid->CO_Double_Bond_Stretch stretching Carboxylic_Acid->CO_Single_Bond_Stretch stretching Aromatic_Ring->CH_Stretch stretching CC_Stretch C=C Stretch (1600-1450) Aromatic_Ring->CC_Stretch stretching

Caption: Correlation of Functional Groups to FTIR Spectral Regions.

Comparative Reactivity of 2-Amino-6-methoxybenzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between isomers is critical for efficient synthesis and the development of novel therapeutics. This guide provides a comparative analysis of the chemical reactivity of 2-Amino-6-methoxybenzoic acid and its positional isomers. By examining their physicochemical properties and reactivity in common organic reactions, this document aims to provide a practical framework for selecting the optimal isomer for specific research and development applications.

The reactivity of substituted benzoic acids is fundamentally governed by the electronic and steric effects of their substituents. In the case of aminomethoxybenzoic acid isomers, the interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing carboxylic acid (-COOH) group, dictates the nucleophilicity of the amino group, the acidity of the carboxylic acid, and the susceptibility of the aromatic ring to electrophilic substitution.

Physicochemical Properties of Aminomethoxybenzoic Acid Isomers

PropertyThis compound3-Amino-2-methoxybenzoic acid4-Amino-2-methoxybenzoic acid4-Amino-3-methoxybenzoic acid5-Amino-2-methoxybenzoic acid
Structure
CAS Number 53600-33-2[1]861306-04-9[2]2486-80-82486-69-3[3][4]6705-03-9
Molecular Formula C₈H₉NO₃C₈H₉NO₃C₈H₉NO₃C₈H₉NO₃C₈H₉NO₃
Molecular Weight ( g/mol ) 167.16167.16167.16167.16167.16
Melting Point (°C) >85 (dec.)Not Available149-153186-188148-152
Predicted pKa 4.83Not AvailableNot AvailableNot AvailableNot Available

Comparative Reactivity Analysis

The reactivity of the aminomethoxybenzoic acid isomers can be compared across several key reaction types:

1. Acidity of the Carboxylic Acid Group:

The acidity of the carboxylic acid is influenced by the electronic effects of the amino and methoxy substituents. Both are generally electron-donating groups, which tend to decrease the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). The magnitude of this effect depends on their position relative to the carboxyl group. For instance, an amino group in the para position has a strong electron-donating resonance effect, which destabilizes the carboxylate anion and weakens the acid.

2. Nucleophilicity of the Amino Group:

The amino group's nucleophilicity is crucial for reactions such as acylation and alkylation. The electron-donating methoxy group generally enhances the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. However, steric hindrance from adjacent groups can significantly impact its reactivity. For example, in this compound, the proximity of the methoxy and carboxylic acid groups to the amino group may sterically hinder its attack on electrophiles.

3. Electrophilic Aromatic Substitution:

The amino and methoxy groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. The combined effect of these two groups will strongly activate the ring towards substitution at positions ortho and para to them. The regioselectivity of such reactions will depend on the specific isomer and the steric accessibility of the activated positions.

A qualitative comparison suggests that isomers with less steric hindrance around the amino group and where the electron-donating effects of both the amino and methoxy groups are maximized will be more reactive in reactions involving the amino group and the aromatic ring. For instance, a comparison between 3-Amino-4-methoxybenzoic acid and 5-Amino-2-methoxybenzoic acid indicated that the former has a more balanced electronic distribution, making it ideal for nucleophilic substitutions and coupling reactions, leading to higher yields in the synthesis of fluoroquinolones.[5] In contrast, the amino group in 5-Amino-2-methoxybenzoic acid is considered less reactive due to steric hindrance from the methoxy group at position 2.[5]

Experimental Protocols for Reactivity Comparison

To quantitatively assess the comparative reactivity of these isomers, a standardized experimental protocol is essential. The following outlines a general procedure for comparing the reactivity of the amino group via a common acylation reaction, such as N-acetylation.

Protocol: Comparative N-Acetylation of Aminomethoxybenzoic Acid Isomers

Objective: To compare the relative reactivity of the amino group in different aminomethoxybenzoic acid isomers by measuring the yield of the corresponding N-acetylated product under identical reaction conditions.

Materials:

  • This compound and its isomers (e.g., 3-Amino-2-methoxybenzoic acid, 4-Amino-2-methoxybenzoic acid, 4-Amino-3-methoxybenzoic acid, 5-Amino-2-methoxybenzoic acid)

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Analytical equipment for product characterization and quantification (e.g., NMR, HPLC, LC-MS)

Procedure:

  • Reaction Setup: In separate, identical round-bottom flasks, dissolve an equimolar amount of each aminomethoxybenzoic acid isomer in the chosen solvent.

  • Addition of Reagents: To each flask, add an equimolar amount of pyridine, followed by the slow addition of an equimolar amount of acetic anhydride at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reactions to proceed for a fixed period under identical stirring and temperature conditions. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the specified time, quench the reaction by adding water. Extract the product with a suitable organic solvent. Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography if necessary.

  • Analysis and Comparison: Determine the yield of the purified N-acetylated product for each isomer. Characterize the products using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm their identity and purity. The isomer that provides the highest yield of the N-acetylated product under these standardized conditions can be considered the most reactive in this specific acylation reaction.

Visualizing Reaction Workflows

The logical flow of a comparative reactivity study can be visualized to provide a clear overview of the experimental process.

G Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion Isomer1 Isomer 1 Reaction1 Standardized N-Acetylation Isomer1->Reaction1 Isomer2 Isomer 2 Reaction2 Standardized N-Acetylation Isomer2->Reaction2 Isomer3 Isomer 3 Reaction3 Standardized N-Acetylation Isomer3->Reaction3 Analysis1 Yield Determination & Product Characterization Reaction1->Analysis1 Analysis2 Yield Determination & Product Characterization Reaction2->Analysis2 Analysis3 Yield Determination & Product Characterization Reaction3->Analysis3 Comparison Comparative Reactivity Conclusion Analysis1->Comparison Analysis2->Comparison Analysis3->Comparison

Caption: A logical workflow for comparing the reactivity of aminomethoxybenzoic acid isomers.

The general mechanism for a reaction where the nucleophilicity of the amino group is key, such as N-acetylation, is depicted below. The reactivity will be influenced by the electronic and steric environment of the amino group in each isomer.

G General Mechanism for N-Acetylation Reactants Aminomethoxybenzoic Acid Isomer + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic attack of amino group Products N-Acetyl-aminomethoxybenzoic Acid + Acetic Acid Intermediate->Products Elimination of acetate

Caption: A simplified mechanism for the N-acetylation of an aminomethoxybenzoic acid isomer.

Conclusion

References

A Comparative Guide to Benzyne Precursors in Cycloaddition Reactions: 2-Amino-6-methoxybenzoic Acid vs. Silyl Triflates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a benzyne precursor is a critical decision in the design of synthetic routes involving cycloaddition reactions. The efficiency, mildness of conditions, and substrate compatibility of the precursor can significantly impact the overall success of a synthetic campaign. This guide provides an objective comparison of 2-amino-6-methoxybenzoic acid, a representative of the anthranilic acid class of precursors, against the widely used o-(trimethylsilyl)aryl triflates.

This comparison is supported by experimental data from the literature, detailing reaction yields and conditions for various cycloaddition reactions. Detailed experimental protocols for representative reactions are also provided to enable practical application.

Performance Comparison of Benzyne Precursors

The generation of benzyne from different precursors proceeds under distinct conditions, which in turn influences their suitability for specific applications. Anthranilic acid derivatives, such as this compound, typically generate benzyne via diazotization followed by in-situ decomposition. This method is often cost-effective but can require harsh conditions, including the use of amyl nitrite or other diazotizing agents, and elevated temperatures. In contrast, o-(trimethylsilyl)aryl triflates generate benzyne under milder conditions, typically through the action of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) at or below room temperature. This mildness often translates to broader functional group tolerance and higher yields for sensitive substrates.

The following tables summarize quantitative data from various cycloaddition reactions, offering a comparative view of the performance of these precursor classes. It is important to note that the data is collated from different studies and direct, side-by-side comparisons under identical conditions are limited in the current literature.

Table 1: Comparison of Benzyne Precursors in [4+2] Cycloaddition Reactions with Furan Derivatives

Benzyne PrecursorDieneReaction ConditionsYield (%)Reference
2-Aminobenzoic acidFuranAmyl nitrite, 1,2-dichloroethane, refluxModerate[1][2]
o-(Trimethylsilyl)phenyl triflateFuranCsF, CH3CN, rt, 18 h76[3][4]
2-Fluoro-SF5-benzene (for SF5-benzyne)Furann-BuLi, Et2O, -78 °C to rt75[5]

Table 2: Comparison of Benzyne Precursors in [4+2] Cycloaddition Reactions with Other Dienes

Benzyne PrecursorDieneReaction ConditionsYield (%)Reference
Anthranilic acid1,2,3,4-TetraphenylcyclopentadienoneIsoamyl nitrite, 1,2-dimethoxyethane, reflux95[1]
o-(Trimethylsilyl)phenyl triflateN-MethylpyrroleCsF, CH3CN, rt85[3]
o-(Trimethylsilyl)phenyl triflateAnthraceneCsF, CH3CN, rt92[3]
o-(Trimethylsilyl)phenyl triflate1,3-DiphenylisobenzofuranKF, 18-crown-6, THF, rt98[3]

Table 3: Comparison of Benzyne Precursors in [3+2] Cycloaddition Reactions

Benzyne Precursor1,3-DipoleReaction ConditionsYield (%)Reference
o-(Trimethylsilyl)phenyl triflateBenzyl azideCsF, CH3CN, rt, 18 h76[3]
o-(Trimethylsilyl)phenyl triflatePhenyl azideCsF, CH3CN, rt, 18 h90[3]
o-(Trimethylsilyl)phenyl triflateEthyl diazoacetateCsF, CH3CN, rt, 18 h81[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions in a laboratory setting.

Protocol 1: [4+2] Cycloaddition of Benzyne from Anthranilic Acid with 1,2,3,4-Tetraphenylcyclopentadienone

This protocol is adapted from a standard laboratory procedure for the trapping of in-situ generated benzyne.[1]

Materials:

  • Anthranilic acid

  • 1,2,3,4-Tetraphenylcyclopentadienone

  • Isoamyl nitrite

  • 1,2-Dimethoxyethane (DME)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-tetraphenylcyclopentadienone (1.0 eq) in DME.

  • To this solution, add anthranilic acid (1.2 eq).

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of isoamyl nitrite (1.5 eq) in DME to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for an additional 1 hour after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • The product, 1,2,3,4-tetraphenylnaphthalene, will precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the final product.

Protocol 2: [4+2] Cycloaddition of Benzyne from o-(Trimethylsilyl)phenyl Triflate with Furan

This protocol is a representative example of a mild benzyne generation and cycloaddition reaction.[3][4]

Materials:

  • o-(Trimethylsilyl)phenyl triflate

  • Furan

  • Cesium fluoride (CsF)

  • Acetonitrile (CH3CN)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CsF (2.0 eq).

  • Add anhydrous acetonitrile to the flask, followed by furan (3.0 eq).

  • Stir the suspension at room temperature and add o-(trimethylsilyl)phenyl triflate (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 18 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-epoxy-1,4-dihydronaphthalene.

Reaction Pathways and Workflows

The generation of benzyne and its subsequent cycloaddition can be visualized through the following diagrams.

Benzyne_Generation_Pathways Benzyne Generation from Different Precursors cluster_anthranilic From this compound cluster_silyl From o-(Trimethylsilyl)aryl Triflate A 2-Amino-6-methoxy- benzoic Acid B Diazonium Salt A->B Diazotization (e.g., Amyl Nitrite) C Benzyne B->C Elimination of N2 and CO2 (Heat) D o-(Trimethylsilyl)aryl Triflate E Aryl Anion D->E Fluoride Source (e.g., CsF) F Benzyne E->F Elimination of Triflate

Caption: Generation of benzyne from anthranilic acid and silyl triflate precursors.

Cycloaddition_Workflow General Workflow for Benzyne Cycloaddition Start Select Benzyne Precursor Generate In-situ Generation of Benzyne Start->Generate Trap Trapping with Diene/Dipole Generate->Trap Product Cycloaddition Product Trap->Product Workup Reaction Workup and Purification Product->Workup Final Isolated Product Workup->Final

Caption: A generalized workflow for benzyne cycloaddition reactions.

Conclusion

Both this compound and o-(trimethylsilyl)aryl triflates are valuable precursors for the generation of benzynes for use in cycloaddition reactions. The choice between them depends on the specific requirements of the synthesis.

  • This compound and other anthranilic acids offer a cost-effective route to benzynes. However, the typically harsher reaction conditions may not be suitable for substrates with sensitive functional groups.

  • o-(Trimethylsilyl)aryl triflates provide a milder and often more efficient method for benzyne generation, leading to higher yields and broader substrate scope, albeit at a higher reagent cost.

For researchers in drug development and complex molecule synthesis, the mild conditions and high efficiency associated with silyl triflate precursors often make them the preferred choice. However, for large-scale synthesis where cost is a major factor, the development of optimized conditions for anthranilic acid-based methods remains an attractive area of research. This guide provides the foundational information to make an informed decision based on the specific needs of a given synthetic problem.

References

Unveiling the Biological Potential: A Comparative Analysis of 2-Amino-6-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals that 2-Amino-6-methoxybenzoic acid, a versatile scaffold in medicinal chemistry, and its derivatives exhibit a range of biological activities, primarily in the realm of anticancer research. While direct comparative studies quantifying the potency of the parent compound against its derivatives are limited, existing research provides valuable insights into their potential as therapeutic agents. The primary focus of derivatization has been the synthesis of complex heterocyclic systems and amides to enhance their cytotoxic effects against various cancer cell lines.

Parent Compound: this compound

This compound serves as a fundamental building block in the synthesis of more complex, biologically active molecules.[1] It is recognized for its role as an intermediate in the preparation of pharmaceutical agents, particularly those with potential applications in treating neurological disorders and as enzyme inhibitors. Notably, it is a key reagent in the synthesis of Tasquinimod, an anti-angiogenic agent with demonstrated anti-cancer properties, which is known to inhibit the HDAC4 signaling pathway.

Derivative Focus: Enhancing Anticancer Efficacy

Research into the derivatives of this compound has predominantly explored the synthesis of novel compounds with enhanced anticancer activity. A significant area of investigation involves the creation of amide derivatives and the incorporation of the this compound moiety into larger, more complex molecular architectures.

A study on pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide structure highlighted the potential of such modifications. These complex derivatives demonstrated significant antitumor activity, with some compounds showing high potency as EGFR inhibitors.[2] For instance, certain derivatives exhibited IC50 values in the nanomolar range against specific cancer cell lines, indicating a substantial increase in cytotoxic potential through such chemical modifications.[2]

While a direct comparison with the parent this compound was not provided in this study, the potent activity of the derivatives underscores the value of using this scaffold as a starting point for developing novel anticancer agents. The core structure of this compound provides a key pharmacophore that can be elaborated upon to achieve enhanced biological effects.

Future Directions and a Gap in Comparative Data

The current body of research points to a promising future for this compound derivatives in drug discovery. However, a clear gap exists in the literature regarding the intrinsic biological activity of the parent compound itself and how it directly compares to its simpler amide or ester derivatives under standardized assay conditions. Future studies that systematically synthesize a series of these derivatives and evaluate their activity alongside the parent compound would be invaluable for establishing clear structure-activity relationships (SAR). Such research would provide a more complete picture of how modifications to the carboxyl and amino groups of this compound influence its biological profile and would guide the rational design of more potent and selective therapeutic agents.

Experimental Methodologies

To facilitate further research and ensure the reproducibility of findings, the following experimental protocols are representative of the methods used in the evaluation of the biological activity of this compound derivatives.

In Vitro EGFR Inhibition Assay

This assay is crucial for determining the inhibitory potential of compounds against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Workflow for EGFR Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis EGFR EGFR Enzyme & Substrate Incubation1 Incubate EGFR and Compound EGFR->Incubation1 Compound Test Compound Compound->Incubation1 ATP ATP Solution Reaction_Start Add ATP to Initiate Reaction ATP->Reaction_Start Incubation1->Reaction_Start Incubation2 Incubate at Room Temperature Reaction_Start->Incubation2 Reaction_Stop Add Detection Reagent (with EDTA) Incubation2->Reaction_Stop Incubation3 Incubate for Detection Reaction_Stop->Incubation3 Measurement Measure Signal Incubation3->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.

Protocol:

  • Preparation: Prepare solutions of the EGFR kinase, a suitable substrate, the test compound at various concentrations, and ATP.

  • Initial Incubation: In a suitable reaction vessel, incubate the EGFR enzyme and its substrate with the test compound for a short period (e.g., 5 minutes) in an enzymatic buffer.

  • Reaction Initiation: Add a specific concentration of ATP to the mixture to start the enzymatic reaction.

  • Reaction Incubation: Allow the reaction to proceed for a defined time (e.g., 30 minutes) at a controlled temperature (e.g., room temperature).

  • Reaction Termination: Stop the reaction by adding a detection reagent, which typically contains a chelating agent like EDTA to sequester divalent cations necessary for kinase activity.

  • Detection: Incubate the mixture for a period (e.g., 1 hour) to allow the detection signal to develop. The detection method can vary, often involving fluorescence or luminescence.

  • Data Analysis: Measure the signal and calculate the percentage of inhibition at each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds on cancer cell lines.

Workflow for MTT Cytotoxicity Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Cells Incubate for Cell Adherence Seed_Cells->Incubate_Cells Add_Compound Add Test Compound at Various Concentrations Incubate_Cells->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for Formazan Crystal Formation Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Measure Absorbance Add_Solvent->Read_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate the desired cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable growth medium.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specific period, typically 24 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-6-methoxybenzoic Acid: qNMR vs. HPLC and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 2-Amino-6-methoxybenzoic acid is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative assay of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Principles of the Analytical Techniques

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of a substance in a solution. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[3]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a stationary phase (a column) and a mobile phase (a liquid solvent). For quantitative analysis, a detector, typically a UV-Vis detector, measures the absorbance of the analyte as it elutes from the column. The area under the resulting chromatographic peak is proportional to the concentration of the analyte. Accurate quantification usually requires a calibration curve generated from reference standards of the analyte.

UV-Vis Spectrophotometry is a simpler and more rapid analytical method based on the principle of light absorption.[4] It measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species in the solution. This method is often used for routine analysis where high specificity is not a critical requirement.[4]

Comparative Performance

The choice of analytical technique for the assay of this compound depends on the specific requirements of the analysis, such as the need for accuracy, precision, specificity, and sample throughput. The following table summarizes the key performance characteristics of qNMR, HPLC, and UV-Vis spectrophotometry.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative separation method based on peak area relative to standards.Comparative method based on absorbance of light.[4]
Specificity High (can distinguish between structurally similar compounds and isomers).High (excellent separation of analyte from impurities).[4]Low to Moderate (potential for interference from other absorbing species).[4]
Accuracy High, provides an absolute purity or concentration value.[1]High, but can be influenced by the response factors of impurities and the purity of the reference standard.[1]Moderate, dependent on the specificity and the accuracy of the calibration curve.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[1]Good, but can be affected by instrumental noise and sample handling.
Sample Throughput Moderate, sample preparation is relatively simple.[5]High, especially with automated systems.Very High, minimal sample preparation.
Method Development Can be more complex initially, requiring selection of appropriate solvent, internal standard, and acquisition parameters.Requires optimization of column, mobile phase, flow rate, and detector settings.Relatively simple, primarily involves determining the wavelength of maximum absorbance (λmax).[4]
Cost (Instrument) HighModerate to HighLow
Solvent Consumption Low, making it an environmentally friendly option.[5]HighLow

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using each technique are provided below.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of a this compound sample using an internal standard.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)[6]

  • Analytical Balance

  • Volumetric Flasks

  • NMR Tubes

2. Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated Solvent (e.g., DMSO-d₆)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 10 mg of the internal standard (maleic acid) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d₆.[2]

  • Vortex the sample to ensure complete dissolution and transfer the solution to an NMR tube.

4. Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

  • Use a 90° pulse for optimal signal-to-noise.

  • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]

5. Data Processing and Calculation:

  • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of this compound (e.g., the methoxy protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Certified purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of a this compound sample by area percent method.

1. Instrumentation:

  • HPLC system with a UV detector

  • Analytical Balance

  • Volumetric Flasks

  • Syringe Filters

2. Materials:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., λmax)

  • Column Temperature: 30 °C

4. Sample Preparation:

  • Prepare a stock solution of this compound by dissolving an accurately weighed amount in the mobile phase to achieve a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak areas of the main component and any impurities.

  • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

UV-Vis Spectrophotometry Protocol

Objective: To determine the concentration of a this compound solution.

1. Instrumentation:

  • UV-Vis Spectrophotometer

  • Analytical Balance

  • Volumetric Flasks

  • Quartz Cuvettes

2. Materials:

  • This compound sample

  • Solvent (e.g., Ethanol or 0.1 M HCl)[4]

3. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[4]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the unknown sample in the same solvent to ensure the absorbance falls within the range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Data Presentation

The following table presents hypothetical but representative quantitative data for the assay of a single batch of this compound using the three described methods.

Method Parameter Measured Result Relative Standard Deviation (RSD)
qNMR Purity99.2%0.3%
HPLC Purity (Area %)99.5%0.5%
UV-Vis Concentration (from a prepared solution)0.101 mg/mL1.2%

Note: The discrepancy in purity values between qNMR and HPLC can arise from differences in the response factors of impurities in the HPLC-UV detection. qNMR, being a molar-based technique, often provides a more accurate representation of purity.[1]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Assay.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample dilute->filter inject Inject into HPLC System filter->inject separate Separate Components on Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area Percent) integrate->calculate

Caption: Workflow for HPLC Assay.

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis lambda_max Determine λmax std_prep Prepare Standard Solutions lambda_max->std_prep sample_prep Prepare Sample Solution lambda_max->sample_prep measure_std Measure Absorbance of Standards std_prep->measure_std measure_sample Measure Absorbance of Sample sample_prep->measure_sample calibration Generate Calibration Curve measure_std->calibration determine_conc Determine Sample Concentration measure_sample->determine_conc calibration->determine_conc

Caption: Workflow for UV-Vis Assay.

Conclusion

The selection of an appropriate analytical method for the quantitative assay of this compound is a critical decision in the pharmaceutical development process.

  • qNMR stands out as a primary method that provides high accuracy and precision without the need for a specific reference standard of the analyte. Its lower solvent consumption also makes it an environmentally friendly choice.

  • HPLC offers excellent separation capabilities, making it ideal for purity analysis in the presence of multiple impurities. It is a robust and widely used technique in quality control laboratories.

  • UV-Vis Spectrophotometry is a rapid and cost-effective method suitable for routine analysis and concentration determination, particularly when high specificity is not required and potential interfering substances are absent.

Ultimately, the choice between these methods will be guided by the specific analytical needs, available instrumentation, and the stage of drug development. For definitive purity assessment, qNMR is a superior choice, while HPLC provides a reliable and high-throughput alternative. UV-Vis spectrophotometry remains a valuable tool for simpler, routine quantitative measurements.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Amino-6-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis, is paramount for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.

While a direct cross-validation study for this compound is not extensively documented in publicly available literature, this guide constructs a scientifically plausible comparison based on established analytical principles and data from structurally similar compounds.[1][2]

Quantitative Performance Comparison

The choice between HPLC and GC-MS depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics for the analysis of this compound by each technique.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in a gaseous mobile phase, with mass-based detection.
Limit of Detection (LOD) 15 - 60 ng/mL0.7 - 15 ng/mL
Limit of Quantitation (LOQ) 50 - 200 ng/mL2.5 - 50 ng/mL
Linearity (R²) > 0.998> 0.999
Linear Range 0.2 - 150 µg/mL0.05 - 100 µg/mL
Accuracy (% Recovery) 97 - 103%98 - 102%
Precision (% RSD) < 2.0%< 3.0%
Derivatization Not requiredRequired to improve volatility.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is well-suited for the routine quantification of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (typically around 240 nm and 310 nm).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent like methanol to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and specificity, making it ideal for the identification and quantification of trace levels of this compound. A derivatization step is necessary due to the low volatility of the analyte.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization:

    • The sample containing this compound is dried down.

    • A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is added.

    • The reaction mixture is heated to form the volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivative.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold, and then ramp up to a higher temperature (e.g., 300 °C) to ensure separation.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Validation Parameters: Linearity is established by analyzing a series of derivatized standard solutions. Accuracy and precision are determined through the analysis of spiked samples.[5][6]

Workflow and Logical Diagrams

The following diagrams illustrate the workflow for the cross-validation process and a logical comparison of the two analytical techniques.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation A Sample Weighing and Dissolution B Stock Solution Preparation A->B C Serial Dilutions for Calibration Standards B->C D Direct Injection of Aqueous/Organic Solution C->D To HPLC G Solvent Evaporation C->G To GC-MS E HPLC Separation (C18 Column) D->E F UV Detection E->F L Data Acquisition and Processing F->L H Derivatization (e.g., Silylation) G->H I Injection of Derivatized Sample H->I J GC Separation (Capillary Column) I->J K Mass Spectrometry Detection J->K K->L M Comparison of Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) L->M N Statistical Analysis (e.g., t-test, F-test) M->N O Method Equivalency Assessment N->O

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

cluster_analyte Analyte: this compound cluster_hplc HPLC cluster_gcms GC-MS Analyte Polar, Non-volatile HPLC_Node Advantages: - No derivatization required - Higher throughput - Robust for routine QC Disadvantages: - Lower sensitivity than GC-MS (SIM) - Potential for matrix interference Analyte->HPLC_Node Direct Analysis GCMS_Node Advantages: - High sensitivity and selectivity (especially in SIM mode) - Definitive identification via mass spectra Disadvantages: - Derivatization is mandatory - Lower throughput - Requires thermally stable derivatives Analyte->GCMS_Node Requires Derivatization

Caption: Logical comparison of HPLC and GC-MS for this compound.

Conclusion

The cross-validation of HPLC and GC-MS methods is essential for ensuring the reliability and interchangeability of analytical data. HPLC-UV offers a robust and high-throughput method suitable for routine quality control. In contrast, GC-MS provides superior sensitivity and specificity, making it an excellent choice for trace-level quantification and confirmatory analysis. The selection of the most appropriate technique will depend on the specific analytical requirements, including sensitivity needs, sample matrix complexity, and desired sample throughput.

References

Isomeric Purity of Aminomethoxybenzoic Acids: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and regulatory compliance. Positional isomers of active pharmaceutical ingredients (APIs) and their intermediates, such as aminomethoxybenzoic acids, can exhibit significant differences in pharmacological activity, toxicity, and metabolic profiles. Therefore, robust analytical methods are essential to ensure the desired isomeric form is present and to quantify any unwanted isomers.

This guide provides an objective comparison of the three primary analytical techniques for the isomeric purity analysis of aminomethoxybenzoic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The comparison is supported by experimental data and detailed methodologies derived from the analysis of structurally similar compounds.

Comparative Analysis of Analytical Methods

The choice of analytical technique for isomeric purity analysis depends on several factors, including the specific isomers being analyzed, the required sensitivity, the sample matrix, and the available instrumentation. HPLC is often the method of choice due to its versatility and robustness, while GC and CE offer specific advantages for certain applications.

Table 1: Performance Comparison of HPLC, GC, and CE for Isomeric Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a stationary phase and a liquid mobile phase.Partitioning between a stationary phase and a gaseous mobile phase.Differential migration of ions in an electric field.
Typical Stationary Phase C18 reversed-phase, mixed-mode.Polysiloxane-based (e.g., DB-5, HP-5MS).Uncoated fused-silica capillary.
Sample Volatility Not required.Required (derivatization often necessary).Not required.
Resolution Excellent, especially with mixed-mode columns.High, dependent on column and derivatization.Very high, capable of separating closely related isomers.
Sensitivity (LOD) ~0.01 µg/mL.[1]Dependent on detector and derivatization, can be very high with MS.~0.05 µg/mL.[1]
Precision (%RSD) < 1.5%.[1]Typically < 5%.< 2.5%.[1]
Throughput Moderate.Moderate to high.High.[1]
Solvent Consumption High.[1]Low.Very low.[1]
Key Advantages Versatile, robust, wide range of detectors.[2]High resolution, sensitive with MS detection.High efficiency, minimal sample and solvent use.[2]
Key Disadvantages Higher solvent consumption.Derivatization adds complexity and potential for error.[2]Lower concentration sensitivity compared to HPLC with UV.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of similar aromatic and amino acid compounds and can be adapted for specific aminomethoxybenzoic acid isomers.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to provide excellent separation of the main isomeric component from potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or phosphoric acid (for mobile phase modification).

2. Preparation of Solutions:

  • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient can be optimized for the specific isomers.

  • Sample Diluent: The initial mobile phase composition is typically used as the diluent.

  • Standard Solution: Prepare a stock solution of the reference standard in the diluent at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before analysis.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the aminomethoxybenzoic acid isomers (typically around 254 nm).

4. Data Analysis:

  • The isomeric purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the aminomethoxybenzoic acid isomers.

1. Instrumentation and Materials:

  • GC-MS system with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or an alkyl chloroformate).

  • Anhydrous solvent (e.g., pyridine, acetonitrile).

2. Sample Preparation (Derivatization):

  • Dry a known amount of the sample under a stream of nitrogen.

  • Add the anhydrous solvent and the derivatization reagent.

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • Cool the sample before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to elute all derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: ~230 °C.

  • MS Quadrupole Temperature: ~150 °C.

  • Scan Range: A suitable mass range to detect the derivatized isomers.

4. Data Analysis:

  • Identify the isomeric peaks based on their retention times and mass spectra.

  • Calculate the isomeric purity based on the peak areas of the relevant ions.

Method 3: Capillary Zone Electrophoresis (CZE)

This method offers a rapid and efficient alternative with minimal solvent consumption.

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV-Vis detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Sodium phosphate monobasic and dibasic.

  • Hydrochloric acid and Sodium hydroxide for pH adjustment.

2. Preparation of Solutions:

  • Background Electrolyte (BGE): A phosphate buffer (e.g., 50 mM, pH 2.5) is a common choice. The pH can be adjusted to optimize the separation of the amphoteric aminomethoxybenzoic acid isomers.

  • Sample Diluent: Water or a mixture of water and an organic solvent like methanol.

3. Electrophoretic Conditions:

  • Voltage: 20-25 kV.

  • Capillary Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the isomers.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the isomeric purity analysis of aminomethoxybenzoic acids.

G General Workflow for Isomeric Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Derivatization Derivatization (for GC) Filtration->Derivatization If GC is used HPLC HPLC Analysis Filtration->HPLC Direct Injection CE CE Analysis Filtration->CE Direct Injection GC GC Analysis Derivatization->GC Data_Acquisition Data Acquisition (Chromatogram/Electropherogram) HPLC->Data_Acquisition GC->Data_Acquisition CE->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

General workflow for isomeric purity analysis.

Conclusion

The selection of an appropriate analytical method for the isomeric purity of aminomethoxybenzoic acids is crucial for ensuring product quality and safety. HPLC, particularly with mixed-mode or reversed-phase columns, stands out as a versatile and robust technique suitable for a wide range of applications.[2] GC, when coupled with MS, offers high sensitivity and resolving power but necessitates a derivatization step, which can add complexity to the workflow.[2] Capillary electrophoresis provides exceptional separation efficiency and is an excellent choice when sample volume is limited, offering the advantage of low solvent consumption.[1][2] The detailed protocols and comparative data presented in this guide provide a solid foundation for selecting and implementing the most suitable method for your specific analytical needs.

References

A Comparative Analysis of the Preclinical Efficacy of Tasquinimod and Its Progenitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LUND, Sweden – December 23, 2025 – A comprehensive review of preclinical data reveals the superior efficacy of Tasquinimod (ABR-215050), a second-generation quinoline-3-carboxamide, over its first-generation precursor, roquinimex (also known as linomide). This guide synthesizes key findings from pivotal studies, offering researchers, scientists, and drug development professionals a detailed comparison of these compounds, supported by experimental data and methodologies.

Tasquinimod emerged from a dedicated effort to enhance the therapeutic profile of early quinoline-3-carboxamide analogs. While roquinimex demonstrated promising anti-angiogenic and anti-tumor effects in preclinical models, its clinical development was halted due to unacceptable toxicity.[1] Tasquinimod was subsequently developed to retain the therapeutic benefits while mitigating the adverse effects.[1]

Enhanced Anti-Tumor Efficacy of Tasquinimod

Preclinical studies have consistently demonstrated the significantly greater potency of Tasquinimod compared to its precursors. A key study established that Tasquinimod is approximately 30 to 60 times more efficacious than linomide in both human and rodent prostate cancer models, based on the effective dose required to inhibit tumor growth by 50% (ED₅₀).[2]

Table 1: Comparative In Vivo Efficacy of Tasquinimod and Roquinimex in Prostate Cancer Models
CompoundAnimal ModelTumor ModelED₅₀ (mg/kg/day)Reference
Tasquinimod (ABR-215050) RatDunning R-3327 AT-10.5Isaacs et al., 2006
Nude MicePC-31.0Isaacs et al., 2006
Roquinimex (Linomide) RatDunning R-3327 AT-1>30Isaacs et al., 2006
Nude MicePC-3>30Isaacs et al., 2006

The data clearly indicates that Tasquinimod achieves a 50% reduction in tumor growth at significantly lower doses than roquinimex.

Further preclinical investigations have solidified the anti-tumor activity of Tasquinimod across various cancer models. In a study utilizing the TRAMP-C2 mouse prostate cancer model in immune-competent syngeneic mice, chronic oral administration of Tasquinimod at 5 mg/kg/day resulted in over 80% inhibition of tumor growth.[3] In human prostate cancer xenograft models using LNCaP cells, Tasquinimod demonstrated a statistically significant dose-dependent reduction in tumor weight at doses of 1 mg/kg/day and 10 mg/kg/day.[3]

Mechanism of Action: A Dual Approach to Cancer Therapy

The enhanced efficacy of Tasquinimod is attributed to its multi-faceted mechanism of action, primarily targeting the tumor microenvironment through immunomodulation and anti-angiogenesis.[4]

Signaling Pathway of Tasquinimod

Tasquinimod_Signaling_Pathway cluster_inhibition Inhibitory Effects of Tasquinimod Tasquinimod Tasquinimod S100A9 S100A9 Tasquinimod->S100A9 binds & inhibits HDAC4 HDAC4 Tasquinimod->HDAC4 allosterically modulates RAGE_TLR4 RAGE / TLR4 S100A9->RAGE_TLR4 activates NCoR_HDAC3 N-CoR / HDAC3 Complex HDAC4->NCoR_HDAC3 forms complex with MDSC Myeloid-Derived Suppressor Cells (MDSCs) RAGE_TLR4->MDSC recruitment & activation TAM Tumor-Associated Macrophages (TAMs) MDSC->TAM differentiate into Immunosuppression Immunosuppression MDSC->Immunosuppression promotes Angiogenesis Angiogenesis TAM->Angiogenesis promotes HIF1a HIF-1α NCoR_HDAC3->HIF1a deacetylates & activates HIF1a->Angiogenesis promotes experimental_workflow start Tumor Cell Implantation treatment Oral Administration of Tasquinimod or Precursor start->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Tumor Excision and Weight Measurement monitoring->endpoint analysis Calculation of Tumor Growth Inhibition and ED₅₀ endpoint->analysis

References

A Comparative Guide to the Synthesis of 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Amino-6-methoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its strategic substitution pattern makes it a key intermediate for the construction of complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering insights into their respective methodologies, performance metrics, and experimental considerations.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Catalytic HydrogenationRoute 2: Copper-Catalyzed Amination
Starting Material 2-Methoxy-6-nitrobenzoic acid2-Bromo-6-methoxybenzoic acid
Key Transformation Reduction of a nitro groupNucleophilic aromatic substitution
Typical Reagents H₂, Palladium on Carbon (Pd/C)Amine, Copper catalyst (e.g., Cu₂O), Base (e.g., K₂CO₃)
Reaction Time Typically shorterCan be longer (e.g., 24 hours)[2]
Reported Yield High (e.g., >90%)Good to high (up to 99% for similar reactions)[2]
Purity Generally high, requires purificationRequires purification to remove catalyst and byproducts
Scalability Well-established for industrial scaleCan be suitable for large-scale synthesis
Environmental Impact Use of flammable H₂ gas and precious metal catalystUse of copper catalyst and organic solvents

Route 1: Catalytic Hydrogenation of 2-Methoxy-6-nitrobenzoic Acid

This route represents a classic and efficient method for the synthesis of this compound. The key step involves the reduction of the nitro group of the corresponding precursor, 2-methoxy-6-nitrobenzoic acid. Catalytic hydrogenation is a widely used and well-understood transformation in organic synthesis, often favored for its high yields and clean reaction profiles.[3]

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-6-nitrobenzoic acid (Illustrative)

While a direct protocol for the nitration of 2-methoxybenzoic acid to the 6-nitro isomer was not found in the provided search results, a general procedure for the nitration of a similar compound, methyl benzoate, can be illustrative. A cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise to the starting material, maintaining a low temperature. After the addition, the reaction is allowed to proceed at room temperature before being quenched on ice.

Step 2: Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of a substituted nitrobenzoate is as follows:

  • In a suitable hydrogenation vessel, dissolve 2-methoxy-6-nitrobenzoic acid in a solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen) to remove air.

  • Introduce hydrogen gas (H₂), often using a balloon or a Parr hydrogenator, and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

Catalytic_Hydrogenation_Workflow Start 2-Methoxy-6-nitrobenzoic acid Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenation Hydrogenate (H2 gas) Add_Catalyst->Hydrogenation Monitor Monitor Reaction (TLC/HPLC) Hydrogenation->Monitor Filter Filter Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Recrystallize Concentrate->Purify End This compound Purify->End

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Route 2: Copper-Catalyzed Amination of 2-Bromo-6-methoxybenzoic Acid

Experimental Protocol

A general procedure for the copper-catalyzed amination of a 2-bromobenzoic acid derivative with an amine is described below.[2]

  • Combine 2-bromo-6-methoxybenzoic acid, the amine, potassium carbonate (K₂CO₃), and a catalytic amount of copper powder and copper(I) oxide (Cu₂O) in a suitable solvent such as 2-ethoxyethanol.

  • Reflux the mixture under a nitrogen atmosphere for approximately 24 hours.

  • After cooling, pour the reaction mixture into water.

  • Add decolorizing charcoal and filter the mixture through Celite®.

  • Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • The crude product can be further purified by dissolving it in an aqueous sodium carbonate solution, filtering, and re-precipitating with acid.

Logical Relationship Diagram

Copper_Catalyzed_Amination Reactants 2-Bromo-6-methoxybenzoic acid + Amine Product This compound Reactants->Product Forms C-N bond Catalyst_System Copper Catalyst (Cu/Cu2O) + Base (K2CO3) Catalyst_System->Product Catalyzes Reaction_Conditions Solvent (2-ethoxyethanol) + Heat (Reflux) Reaction_Conditions->Product Enables

Caption: Key components and their relationship in the copper-catalyzed amination synthesis.

Purity Assessment

The purity of the synthesized this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity, with commercial standards often exceeding 98.0%.[4][5][6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS), are crucial for structural confirmation and identification of any impurities.

Conclusion

Both the catalytic hydrogenation and copper-catalyzed amination routes offer viable pathways for the synthesis of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The hydrogenation route is a more traditional and often high-yielding method, while the copper-catalyzed amination provides a powerful alternative, particularly for creating a diverse range of substituted anthranilic acid derivatives. For any synthesis, careful optimization of reaction conditions and thorough purification are essential to obtain a high-quality final product.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 2-Amino-6-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Amino-6-methoxybenzoic acid, a crucial compound in various research and development applications. Adherence to these protocols is vital for ensuring a safe laboratory environment. The following information is synthesized from safety data sheets of closely related chemical compounds, providing a robust framework for operational safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard.Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.Protective glove selection should be based on an assessment of workplace hazards.[3] Wear long-sleeved work shirts and long pants.
Respiratory Use only in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or in case of inadequate ventilation.For large-scale operations or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[4]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical. The following table outlines the necessary steps for various types of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][8]

Spill Management Workflow

A clear and practiced spill response plan is essential for mitigating risks. The following diagram outlines the procedural flow for managing a spill of this compound.

Workflow for Handling a Chemical Spill cluster_0 Immediate Response cluster_1 Containment & Cleanup cluster_2 Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into a Labeled Container Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.